Decachlorobiphenyl
Description
This compound is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970's because they were found to bioaccumulate and cause harmful health effects. However, PCBs do not break down readily and are still found in the environment. (L4)
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPZLFXDMAPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047541 | |
| Record name | Decachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-24-3 | |
| Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Decachlorobiphenyl: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decachlorobiphenyl (PCB-209) is a fully chlorinated biphenyl molecule, belonging to the class of polychlorinated biphenyls (PCBs).[1][2] PCBs are a group of synthetic organic compounds that were widely used in various industrial applications due to their high thermal stability, chemical inertness, and electrical insulating properties.[3] However, their persistence in the environment, bioaccumulative nature, and adverse health effects led to a global ban on their production.[1][2] this compound, as the most chlorinated congener, exhibits extreme hydrophobicity and resistance to degradation. This guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination, to support ongoing research and risk assessment activities.
Chemical and Physical Properties
The chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.
General and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |
| Synonyms | PCB 209, Perchlorobiphenyl, Decachloro-1,1'-biphenyl | |
| CAS Number | 2051-24-3 | |
| Molecular Formula | C₁₂Cl₁₀ | |
| Molecular Weight | 498.66 g/mol | |
| Chemical Purity | Typically >98% for analytical standards |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 306 - 310 °C | |
| Boiling Point | 566.2 °C (rough estimate) | |
| Water Solubility | 0.0006483 µg/L at 25 °C | |
| Vapor Pressure | (5.30 ± 0.31) x 10⁻⁸ Pa at 25 °C | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 8.27 | |
| Appearance | Solid |
Experimental Protocols
Accurate determination of the physicochemical properties of highly hydrophobic compounds like this compound requires specialized experimental techniques. The following sections detail the methodologies for key experiments.
Determination of Water Solubility (Slow-Stir Method)
The low water solubility of this compound necessitates a sensitive method to avoid the formation of micro-emulsions that can lead to overestimation. The slow-stirring method is a reliable approach.
Principle: A small amount of the test substance is equilibrated with water in a closed system at a constant temperature, with slow stirring to achieve saturation without forming a separate phase dispersion. The concentration of the substance in the aqueous phase is then measured.
Apparatus:
-
Thermostatically controlled water bath or incubator
-
Glass vessels with Teflon-lined screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Add a small, accurately weighed amount of this compound to the glass vessel.
-
Fill the vessel with a known volume of purified water, leaving a minimal headspace.
-
Place the vessel in the thermostatic bath and stir the contents slowly (e.g., 60-150 rpm) for an extended period (several days to weeks) to reach equilibrium.
-
After equilibration, stop the stirring and allow the solution to stand undisturbed for at least 24 hours to allow for the sedimentation of any undissolved particles.
-
Centrifuge the aqueous phase at a high speed to further separate any suspended micro-particles.
-
Carefully withdraw a sample from the aqueous phase for analysis.
-
Extract the aqueous sample with a suitable organic solvent (e.g., hexane).
-
Analyze the extract using GC-ECD to determine the concentration of this compound.
Determination of Vapor Pressure (Knudsen Effusion Method)
The Knudsen effusion method is suitable for determining the very low vapor pressure of substances like this compound.
Principle: The rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high vacuum is measured at a constant temperature. The vapor pressure can then be calculated from this rate.
Apparatus:
-
Knudsen cell (a small container with a precisely machined orifice)
-
High-vacuum system
-
Thermostatically controlled furnace or bath
-
Microbalance
Procedure:
-
Place a small, accurately weighed amount of this compound into the Knudsen cell.
-
Place the cell in the vacuum apparatus and evacuate the system to a high vacuum.
-
Heat the cell to the desired temperature and maintain it at a constant temperature.
-
Measure the mass of the cell over a known period. The rate of mass loss is determined from the change in mass over time.
-
The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, and the area of the orifice.
Determination of Octanol-Water Partition Coefficient (Slow-Stirring Method)
The octanol-water partition coefficient (K_ow_) is a critical parameter for assessing the environmental partitioning and bioaccumulation potential of a chemical. The slow-stirring method is recommended for highly hydrophobic compounds.
Principle: The test substance is dissolved in the octanol-rich phase, which is then brought into contact with the water phase. The mixture is stirred slowly to allow for partitioning between the two phases until equilibrium is reached. The concentration of the substance in both phases is then determined.
Apparatus:
-
Thermostatically controlled water bath
-
Glass vessels with Teflon-lined screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
GC-ECD
Procedure:
-
Prepare a stock solution of this compound in n-octanol.
-
Add a known volume of this stock solution and a known volume of water to a glass vessel. The volumes are chosen to ensure that the concentration in both phases can be accurately measured.
-
Place the vessel in the thermostatic bath and stir the mixture slowly for a sufficient time to reach equilibrium (can be several days).
-
After reaching equilibrium, stop the stirring and allow the phases to separate.
-
Centrifuge the vessel to ensure complete phase separation.
-
Carefully sample both the octanol and water phases.
-
Analyze the concentration of this compound in each phase using GC-ECD.
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The K_ow_ is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.
Visualizations
Experimental Workflow for the Analysis of this compound in Environmental Samples
The following diagram illustrates a typical workflow for the analysis of this compound in an environmental sample, such as soil or sediment, based on EPA Method 8082A.
Caption: Workflow for this compound Analysis.
References
Decachlorobiphenyl: An In-depth Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decachlorobiphenyl (PCB-209), the most heavily chlorinated of the 209 polychlorinated biphenyl congeners, is a synthetic organochlorine compound characterized by a biphenyl structure where all ten hydrogen atoms have been substituted with chlorine atoms. Historically, PCBs were lauded for their chemical stability, low flammability, and electrical insulating properties, leading to their widespread use in industrial applications such as dielectric fluids in transformers and capacitors, and as plasticizers in paints and plastics. However, the very properties that made them industrially valuable—their extreme persistence—have led to their status as ubiquitous and problematic environmental pollutants. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physical and chemical properties, partitioning behavior, degradation pathways, and bioaccumulation potential.
Physical and Chemical Properties
This compound is a solid at room temperature with a high melting point and extremely low volatility and water solubility. Its fully chlorinated structure results in a high degree of lipophilicity, a key factor governing its environmental behavior. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂Cl₁₀ | |
| Molecular Weight | 498.66 g/mol | |
| Melting Point | 310 °C | |
| Log Octanol-Water Partition Coefficient (Log K_ow) | 8.3 | --INVALID-LINK-- |
| Water Solubility | 0.0006483 µg/L at 25 °C | |
| Vapor Pressure | 5.30 x 10⁻⁸ Pa at 25 °C | |
| Henry's Law Constant (calculated) | 0.02 Pa·m³/mol |
Environmental Partitioning and Transport
The environmental distribution of this compound is largely dictated by its high hydrophobicity and low volatility. These properties cause it to strongly associate with organic matter in soil, sediment, and suspended particles in water.
Soil and Sediment Sorption
Atmospheric Transport
Despite its low vapor pressure, this compound can undergo long-range atmospheric transport. This occurs through a process of volatilization from contaminated surfaces (e.g., soil, water) and subsequent deposition in other locations. This "grasshopper effect" contributes to the presence of this compound in remote environments, far from its original sources.
Environmental partitioning of this compound.
Degradation Pathways
This compound is highly resistant to degradation. However, under specific environmental conditions, it can undergo slow transformation through both abiotic and biotic processes.
Abiotic Degradation: Photodegradation
In the presence of sunlight, particularly in aquatic environments, this compound can undergo photodegradation. This process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds. The primary products of photodegradation are lower-chlorinated PCBs, hydroxylated PCBs, and in some cases, polychlorinated dibenzofurans (PCDFs), which can be more toxic than the parent compound.[1][2][3] The presence of suspended particles can have a shielding effect, inhibiting photodegradation.[1][2]
Photodegradation of this compound.
Biotic Degradation: Anaerobic Reductive Dechlorination
Under anaerobic conditions, such as those found in deep sediments, microbial communities can mediate the reductive dechlorination of this compound. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. Anaerobic microorganisms utilize highly chlorinated PCBs as electron acceptors in their respiratory processes. Reductive dechlorination typically starts with the removal of meta- and para-chlorines, leading to the formation of lower-chlorinated, ortho-substituted congeners. These less chlorinated PCBs can then be more susceptible to aerobic degradation.
Anaerobic reductive dechlorination pathway.
Bioaccumulation and Biomagnification
Biomagnification of this compound in an aquatic food web.
Experimental Protocols
The determination of the environmental fate and transport parameters of this compound requires specialized experimental and analytical techniques due to its extremely low water solubility and high hydrophobicity.
Determination of Octanol-Water Partition Coefficient (K_ow)
Given the very high Log K_ow of this compound, the standard OECD Guideline 107 (Shake Flask Method) is not suitable as it is limited to substances with a Log K_ow up to 5. The OECD Guideline 123 (Slow-Stirring Method) is the preferred approach for highly hydrophobic substances.
OECD 123: Slow-Stirring Method (Abbreviated Protocol)
-
Preparation: High-purity n-octanol and water are mutually saturated. A stock solution of this compound in n-octanol is prepared.
-
Equilibration: A known volume of the n-octanol stock solution and a known volume of water are placed in a thermostated vessel at a constant temperature (e.g., 25 °C). The mixture is stirred slowly to avoid the formation of an emulsion, allowing for partitioning of the this compound between the two phases until equilibrium is reached. This can take several days for highly hydrophobic compounds.
-
Sampling: Aliquots of both the n-octanol and water phases are carefully collected after stopping the stirring and allowing the phases to separate completely. Centrifugation is often required to ensure complete phase separation.
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, typically Gas Chromatography with Mass Spectrometry (GC-MS) due to the low concentrations in the aqueous phase.
-
Calculation: The K_ow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as Log K_ow.
Determination of Soil Organic Carbon-Water Partition Coefficient (K_oc)
The OECD Guideline 106 (Batch Equilibrium Method) is the standard method for determining the adsorption of a chemical to soil.
OECD 106: Batch Equilibrium Method (Abbreviated Protocol)
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Soil Selection and Preparation: A set of well-characterized soils with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.
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Solution Preparation: An aqueous solution of this compound is prepared. Due to its low water solubility, a co-solvent may be necessary, and its concentration must be kept to a minimum to avoid influencing the partitioning.
-
Equilibration: Known masses of soil are placed in centrifuge tubes with a known volume of the this compound solution. The tubes are shaken in a constant temperature bath until equilibrium is reached. A preliminary study is conducted to determine the optimal soil-to-solution ratio and equilibration time.
-
Phase Separation: The soil suspension is centrifuged at high speed to separate the solid and aqueous phases.
-
Analysis: The concentration of this compound remaining in the aqueous phase is determined by GC-MS. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.
-
Calculation: The soil-water distribution coefficient (K_d) is calculated for each soil. The K_oc is then determined by normalizing the K_d to the organic carbon content of the respective soil (K_oc = K_d / fraction of organic carbon).
Analytical Methodology for this compound in Environmental Samples
The analysis of this compound in environmental matrices like soil, sediment, water, and biota typically involves extraction, cleanup, and instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) (Abbreviated Protocol)
-
Extraction:
-
Soil/Sediment: Soxhlet extraction or pressurized fluid extraction with a non-polar solvent (e.g., hexane, dichloromethane).
-
Water: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) using a C18 cartridge.
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Biota: Soxhlet extraction of a homogenized and dried tissue sample with a non-polar solvent, often preceded by a lipid removal step.
-
-
Cleanup: The crude extract is subjected to cleanup procedures to remove interfering compounds. This may involve column chromatography using materials like Florisil, silica gel, or alumina. Gel permeation chromatography (GPC) can be used to remove high molecular weight interferences such as lipids.
-
Instrumental Analysis: The cleaned extract is analyzed by high-resolution gas chromatography coupled with a mass spectrometer (HRGC-MS).
-
Gas Chromatography: A capillary column with a non-polar stationary phase is used to separate the PCB congeners. A temperature program is employed to elute the compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound, monitoring for its characteristic molecular ions and fragment ions.
-
-
Quantification: Quantification is performed using an internal standard method, often with a ¹³C-labeled this compound standard added to the sample prior to extraction to correct for losses during sample preparation and analysis.
General analytical workflow for this compound.
Conclusion
This compound is an exceptionally persistent and bioaccumulative environmental contaminant. Its strong affinity for organic matter governs its distribution in soil and sediment, while its resistance to degradation allows it to persist for long periods. Although present at low concentrations in water, it readily enters the food web and biomagnifies to potentially toxic levels in higher organisms. Understanding the complex environmental fate and transport of this compound is crucial for assessing its risks to ecosystems and human health and for developing effective remediation strategies for contaminated sites. The detailed experimental and analytical protocols outlined in this guide provide a framework for the accurate measurement of its key environmental parameters.
References
- 1. Environmental transformation of this compound (PCB-209) on suspended particles from the Yellow River under sunlight irradiation - American Chemical Society [acs.digitellinc.com]
- 2. Effect of Dissolved Organic Matter on the Photodegradation of this compound (PCB-209) in Heterogeneous Systems: Experimental Analysis and Excited-State Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Decachlorobiphenyl (PCB-209) in Wildlife: A Toxicological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decachlorobiphenyl (PCB-209), a fully chlorinated congener of polychlorinated biphenyls (PCBs), represents a significant environmental contaminant due to its extreme persistence and lipophilicity. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of PCB-209 in wildlife. While specific quantitative data for this individual congener remains limited, this document synthesizes available information, extrapolates from studies on other highly chlorinated PCBs, and details relevant experimental methodologies and potential signaling pathways of toxicity. A key finding is the established inactivity of PCB-209 in activating the aryl hydrocarbon receptor (AhR), suggesting toxic mechanisms distinct from dioxin-like PCBs. This guide aims to be a critical resource for professionals investigating the environmental impact and biological consequences of persistent organic pollutants.
Introduction
Polychlorinated biphenyls (PCBs) are a class of 209 synthetic chlorinated aromatic hydrocarbons that were extensively used in industrial applications before being banned in many countries due to their environmental persistence and adverse health effects.[1] this compound (PCB-209) is the most heavily chlorinated congener, with all ten hydrogen atoms on the biphenyl structure replaced by chlorine atoms.[2] Its high degree of chlorination results in extreme hydrophobicity and resistance to metabolic degradation, leading to significant bioaccumulation and biomagnification in wildlife food webs.[3] Understanding the toxicological profile of PCB-209 is crucial for assessing its risk to ecosystem health.
Physicochemical Properties of this compound (PCB-209)
| Property | Value | Reference |
| Molecular Formula | C₁₂Cl₁₀ | [1] |
| Molecular Weight | 498.66 g/mol | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | ~8.18 (estimated) | |
| Water Solubility | Very low | |
| Vapor Pressure | Very low |
Caption: Table summarizing the key physicochemical properties of this compound (PCB-209).
Toxicokinetics and Bioaccumulation
Due to its high lipophilicity, PCB-209 readily accumulates in the fatty tissues of wildlife. The primary route of exposure for most wildlife species is through the consumption of contaminated prey. Once ingested, PCB-209 is poorly metabolized and slowly eliminated, leading to long-term persistence in the body.
Bioaccumulation Factors (BAFs)
Bioaccumulation factors (BAFs), which measure the accumulation of a chemical in an organism from all environmental exposures, are expected to be very high for PCB-209. Specific BAFs for PCB-209 in various wildlife species are not well-documented, but studies on highly chlorinated PCBs in fish and other aquatic organisms indicate a significant potential for biomagnification up the food chain.
Toxicological Effects of this compound (PCB-209) in Wildlife
Direct quantitative toxicity data, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are scarce for PCB-209 specifically. The information presented below is largely inferred from studies on highly chlorinated PCB mixtures or other highly chlorinated congeners and should be interpreted with caution.
Acute and Chronic Toxicity
While acute toxicity from a single high-dose exposure to PCB-209 is less common in the environment, chronic exposure to lower levels is a significant concern. General toxic effects of highly chlorinated PCBs in wildlife include wasting syndrome, hepatotoxicity (liver damage), and adverse dermal effects.
Quantitative Toxicity Data for Highly Chlorinated PCBs (as a proxy for PCB-209)
| Species | Endpoint | Exposure | Dose/Concentration | Observed Effects | Reference |
| Mink (Mustela vison) | LD50 | Single Oral Dose (Aroclor 1254) | 4000 mg/kg | Mortality | |
| Rat (Rattus norvegicus) | LD50 | Single Oral Dose (Aroclor 1260) | 1315 mg/kg | Mortality | |
| Rabbit (Oryctolagus cuniculus) | LD50 | Single Dermal Application (Aroclor 1260) | 1260-2000 mg/kg | Mortality |
Caption: Table summarizing available acute toxicity data for highly chlorinated PCB mixtures in select wildlife species.
Immunotoxicity
Highly chlorinated PCBs are known to be immunotoxic, suppressing the immune system and increasing susceptibility to infectious diseases in wildlife. Effects can include alterations in lymphocyte proliferation and a reduction in antibody production. While direct studies on PCB-209 are lacking, its structural similarity to other immunotoxic congeners suggests a potential for similar effects.
Immunotoxic Effects of Highly Chlorinated PCBs
| Species | Exposure | Endpoint | Result | Reference |
| Gray Seal (Halichoerus grypus) | Chronic dietary | Lymphocyte proliferation | Suppression | |
| B6C3F1 Mice | 28-day oral gavage (PCB mixture) | IgM production | Suppression |
Caption: Table summarizing the immunotoxic effects observed in wildlife and laboratory animals exposed to highly chlorinated PCBs.
Reproductive and Developmental Effects
Reproductive and developmental toxicity are among the most sensitive endpoints for PCB exposure. Effects can include reduced reproductive success, birth defects, and developmental delays. Maternal transfer of PCBs to offspring via eggs or lactation is a significant route of exposure for developing animals.
Reproductive and Developmental Effects of Highly Chlorinated PCBs
| Species | Exposure | Endpoint | Result | Reference |
| Non-human primates | Chronic dietary (Aroclor 1248) | Postnatal skin hyperpigmentation | LOAEL: 0.008 mg/kg/day | |
| Rodents | Gestational and lactational (Aroclor mixtures) | Developmental delays in growth and behavior | LOAEL: 0.25 mg/kg/day | |
| Birds | In ovo injection (PCB 126) | Embryonic mortality | LD50: 24 ppb (bobwhite), 65 ppb (American kestrel) |
Caption: Table summarizing reproductive and developmental effects of highly chlorinated PCBs in various animal models.
Mechanisms of Toxicity and Signaling Pathways
A significant finding regarding PCB-209 is its inability to activate the aryl hydrocarbon receptor (AhR). This is in contrast to dioxin-like PCBs, whose toxicity is primarily mediated through this pathway. The lack of AhR activation by PCB-209 suggests that its toxic effects, if any, occur through different mechanisms.
Aryl Hydrocarbon Receptor (AhR) Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Oxidative Stress
One of the proposed mechanisms for the toxicity of various PCB congeners, including highly chlorinated ones, is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the cell, leading to damage to lipids, proteins, and DNA.
Caption: Potential oxidative stress pathway induced by highly chlorinated PCBs.
Disruption of Other Signaling Pathways
Recent research suggests that some PCBs can disrupt other critical cellular signaling pathways, independent of the AhR. These include the epidermal growth factor receptor (EGFR) signaling pathway, which is involved in cell growth and differentiation, and pathways related to insulin and leptin, which are crucial for metabolic regulation. The highly lipophilic nature of PCB-209 suggests it could partition into cell membranes and potentially interfere with membrane-bound receptors and signaling proteins.
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of PCB-209 in wildlife are outlined below. These are generalized protocols based on established methods for other persistent organic pollutants.
In Vivo Toxicity Study in Fish
This protocol describes a sub-chronic dietary exposure study to assess the effects of PCB-209 on fish.
Caption: Experimental workflow for a fish sub-chronic toxicity study.
Avian Egg Injection Study
This protocol is designed to assess the developmental toxicity of PCB-209 in avian embryos.
Caption: Protocol for an avian egg injection study.
Analytical Methodology for PCB-209 in Wildlife Tissues
Accurate quantification of PCB-209 in biological matrices is essential for toxicological assessment. The standard method involves gas chromatography-mass spectrometry (GC-MS).
Caption: Analytical workflow for PCB-209 detection in tissues.
Conclusion and Future Directions
This compound (PCB-209) is a highly persistent and bioaccumulative environmental contaminant. While its toxicological profile is not as well-characterized as other PCB congeners, its physicochemical properties and the effects of other highly chlorinated PCBs suggest a potential for adverse effects in wildlife, particularly related to immunotoxicity and reproductive and developmental processes. A crucial area of distinction is its inability to activate the AhR, pointing towards alternative mechanisms of toxicity such as oxidative stress and disruption of other signaling pathways.
Future research should focus on generating specific quantitative toxicity data for PCB-209 in a range of wildlife species. Mechanistic studies are also needed to elucidate the non-AhR-mediated toxic effects of this and other highly chlorinated PCBs. Such data are essential for accurate ecological risk assessments and for understanding the full impact of these persistent pollutants on ecosystem health.
References
In-Depth Technical Guide: Decachlorobiphenyl Degradation Pathways Under Sunlight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation pathways of decachlorobiphenyl (PCB-209), the most chlorinated polychlorinated biphenyl congener, under simulated sunlight conditions. The persistence and toxicity of PCB-209 and its degradation products necessitate a thorough understanding of its environmental fate. This document summarizes key degradation mechanisms, quantitative data from various studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Degradation Pathways of this compound (PCB-209)
The degradation of this compound in the presence of sunlight is a complex process involving both direct and indirect photolysis. The primary transformation pathways include dechlorination, hydroxylation, and cleavage of the biphenyl structure, leading to a variety of degradation products.
Direct Photolysis: Under direct exposure to sunlight, PCB-209 can absorb photons, leading to the excitation of the molecule and subsequent cleavage of carbon-chlorine (C-Cl) bonds. This process, known as reductive dechlorination, results in the formation of lower-chlorinated PCB congeners.
Indirect Photolysis Mediated by Reactive Species: In natural environments, the photodegradation of PCB-209 is significantly influenced by the presence of other substances that can absorb sunlight and generate highly reactive chemical species. These reactive oxygen species (ROS) and other excited molecules can then attack and degrade the PCB-209 molecule. Key reactive species involved in the indirect photolysis of PCB-209 include:
-
Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can readily attack the aromatic rings of PCB-209, leading to the formation of hydroxylated PCBs (OH-PCBs) and, through further reactions, cleavage of the biphenyl bridge to form products like pentachlorophenol (PCP).
-
Superoxide Anion Radicals (•O₂⁻): These radicals also contribute to the degradation process, although their specific role and reaction mechanisms with PCB-209 are still under investigation.
-
Excited Triplet State of Dissolved Organic Matter (³DOM): Dissolved organic matter, such as humic and fulvic acids, can absorb sunlight and transition to an excited triplet state. This ³DOM can then transfer its energy to PCB-209, promoting its degradation, or generate other reactive species like singlet oxygen (¹O₂) and superoxide radicals.
The interplay of these direct and indirect pathways determines the overall degradation rate and the distribution of resulting products. Environmental factors such as the presence of suspended particles, inorganic ions, and the concentration and composition of dissolved organic matter can significantly impact these degradation processes. For instance, suspended particles can have a light-shielding effect, inhibiting photodegradation, while certain inorganic ions and humic acids can also have an inhibitory effect.[1][2][3][4]
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on the photodegradation of this compound, providing insights into the efficiency of different degradation pathways and the influence of environmental conditions.
Table 1: Contribution of Different Degradation Pathways for PCB-209 on Suspended Particles
| Degradation Pathway | Contribution (%) | Reference |
| Direct Photolysis (hν) | 25.8 | [1] |
| Hydroxyl Radical (•OH) | 47.1 | |
| Superoxide Anion Radical (•O₂⁻) | 27.1 |
Table 2: Photodegradation Rate Constants of PCB-209
| Condition | Rate Constant (k) | Reference |
| pH 7.0 | 0.0158 (± 0.0004) h⁻¹ |
Note: Further research is needed to provide a more comprehensive set of rate constants under varying environmental conditions.
Major Degradation Products
The photodegradation of this compound results in a complex mixture of transformation products, some of which may be more toxic than the parent compound. The primary classes of identified degradation products are:
-
Lower-Chlorinated PCBs: Formed through the stepwise removal of chlorine atoms from the biphenyl rings.
-
Hydroxylated PCBs (OH-PCBs): Resulting from the addition of hydroxyl groups to the aromatic rings, primarily through the action of hydroxyl radicals.
-
Pentachlorophenol (PCP): Formed via the cleavage of the carbon-carbon bridge between the two phenyl rings, often following attack by multiple hydroxyl radicals.
-
Polychlorinated Dibenzofurans (PCDFs): These highly toxic compounds can be formed through the elimination reaction of ionic state OH-PCBs.
The formation and distribution of these products are highly dependent on the specific degradation pathway that is dominant under the given environmental conditions.
Experimental Protocols
This section details the methodologies employed in the cited research for the investigation of this compound photodegradation.
Irradiation Experiments
-
Light Source: Simulated sunlight is typically generated using a xenon lamp equipped with filters to mimic the solar spectrum at the Earth's surface.
-
Reaction Vessels: Quartz tubes or similar vessels that are transparent to the relevant wavelengths of light are used to contain the reaction mixtures.
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent to ensure solubility) is prepared. For studies involving suspended particles, a known concentration of the solid material is added to the solution and allowed to equilibrate.
-
Irradiation: The reaction vessels are exposed to the light source for a defined period. Aliquots of the reaction mixture are withdrawn at specific time intervals to monitor the degradation of PCB-209 and the formation of products.
-
Control Experiments: Dark controls (samples kept in the absence of light) are run in parallel to account for any non-photochemical degradation.
Quenching Experiments
To elucidate the role of specific reactive species, quenching experiments are performed. This involves the addition of a chemical "quencher" that selectively reacts with and removes a particular reactive species from the system. By comparing the degradation rate of PCB-209 in the presence and absence of the quencher, the contribution of that reactive species can be determined.
-
Hydroxyl Radical (•OH) Quenchers: Tert-butanol or methanol are commonly used.
-
Superoxide Anion Radical (•O₂⁻) Quenchers: p-Benzoquinone is a typical choice.
-
Singlet Oxygen (¹O₂) Quenchers: Sodium azide or furfuryl alcohol are often employed.
Analytical Methods
The analysis of this compound and its degradation products requires highly sensitive and selective analytical techniques due to the complexity of the sample matrix and the low concentrations of the analytes.
-
Sample Extraction: The analytes are first extracted from the aqueous or solid matrix using a suitable organic solvent.
-
Cleanup: The extract is then purified to remove interfering substances. This may involve techniques such as solid-phase extraction (SPE) or column chromatography.
-
Derivatization (for OH-PCBs): Hydroxylated PCBs are often derivatized (e.g., by methylation to form methoxy-PCBs) to improve their chromatographic properties and detection sensitivity by gas chromatography.
-
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS): This is the most common technique for the separation and quantification of PCBs and their non-polar degradation products.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method is particularly useful for the analysis of more polar degradation products like OH-PCBs, often without the need for derivatization.
-
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its study.
Caption: this compound degradation pathways under sunlight.
Caption: Experimental workflow for studying PCB-209 photodegradation.
References
Decachlorobiphenyl health effects and risk assessment
An In-depth Technical Guide to the Health Effects and Risk Assessment of Decachlorobiphenyl (PCB-209)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (PCB-209) is the most heavily chlorinated of the 209 polychlorinated biphenyl (PCB) congeners. Due to its high degree of chlorination, it is highly persistent in the environment and bioaccumulates in fatty tissues. While much of the toxicological data for PCBs is derived from studies of commercial mixtures (Aroclors), this guide focuses on the available information specific to this compound and places it within the broader context of PCB toxicology. This document summarizes the known health effects, available quantitative toxicological data, potential mechanisms of action, and considerations for risk assessment. It is important to note that specific toxicological data for this compound are limited, and in many cases, information from studies on other PCB congeners or mixtures is used to infer potential health effects.
Health Effects of this compound
As a member of the PCB class of compounds, this compound is anticipated to share a similar spectrum of health effects, which are multi-organ and can manifest after both acute and chronic exposure. The primary routes of human exposure to PCBs are through ingestion of contaminated food, inhalation of contaminated air, and dermal contact.[1]
Key Health Effects Associated with PCBs:
-
Carcinogenicity: PCBs are classified as probable human carcinogens (Group B2) by the U.S. Environmental Protection Agency (EPA).[1] Animal studies have demonstrated an increase in liver tumors in rodents exposed to various PCB formulations.[1]
-
Neurotoxicity: The developing nervous system is particularly sensitive to the effects of PCBs. Exposure has been associated with cognitive deficits, motor dysfunction, and behavioral problems.[1] The mechanisms are thought to involve interference with intracellular signaling pathways, including calcium homeostasis and dopamine systems.
-
Endocrine Disruption: PCBs are known endocrine-disrupting chemicals. They can interfere with the production and regulation of thyroid hormones, which are crucial for normal development and metabolism.[2] Some PCBs and their metabolites can also interact with estrogen and androgen receptors, potentially leading to reproductive and developmental problems.
-
Immunotoxicity: The immune system is a sensitive target for PCBs. Both dioxin-like and non-dioxin-like PCBs have been shown to suppress the immune response, leading to increased susceptibility to infections.
-
Dermal and Hepatic Effects: High-level exposure to PCBs is known to cause chloracne, a severe and persistent skin condition. Liver damage, including elevated liver enzymes and liver enlargement, has also been observed in animal studies and in humans with high exposure.
Quantitative Toxicological Data
Quantitative data specific to this compound are scarce in the published literature. The following tables summarize the available data for this compound and provide context with data from other relevant PCB congeners and mixtures.
Table 1: Acute Toxicity Data for this compound (PCB-209)
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1010 mg/kg | |
| Mouse | Intraperitoneal | 880 mg/kg |
Table 2: Immunotoxicity Data for this compound (PCB-209)
| Species | Endpoint | ED50 Value(s) | Notes |
| C57BL/6 Mice | Inhibition of splenic PFC response to SRBC | 7, 15, 17, and 35 µmol/kg | The variation in these values from the same source suggests different experimental conditions or that these are results from multiple related experiments. Further details on the specific protocols were not available in the source document. |
Table 3: Regulatory Levels for Polychlorinated Biphenyls
| Agency | Medium | Level | Specific Chemical |
| FDA | Bottled Water | 0.0005 mg/L | This compound |
| ATSDR | Oral (Intermediate) | MRL: 0.03 µg/kg/day | PCB mixture |
| ATSDR | Oral (Chronic) | MRL: 0.02 µg/kg/day | PCB mixture |
| EPA | Oral | RfD: 0.02 µg/kg/day | Aroclor 1254 |
| EPA | Oral | RfD: 0.07 µg/kg/day | Aroclor 1016 |
MRL: Minimal Risk Level; RfD: Reference Dose; FDA: Food and Drug Administration; ATSDR: Agency for Toxic Substances and Disease Registry; EPA: Environmental Protection Agency.
Note on Data Gaps: There is a significant lack of publicly available No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) data specifically for this compound. This absence of data is a major challenge for conducting a formal risk assessment for this specific congener.
Experimental Protocols
Generalized Protocol for a 28-Day Oral Toxicity Study in Rats
-
Test Animals: Young adult Sprague-Dawley rats, approximately 6-8 weeks old, are used. Animals are acclimated to the laboratory conditions for at least one week before the start of the study. They are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard laboratory chow and water ad libitum.
-
Test Substance Preparation: this compound (purity >98%) is dissolved in a suitable vehicle, such as corn oil. The concentrations are prepared to deliver the desired dose levels in a constant volume (e.g., 5 mL/kg body weight).
-
Experimental Design: At least three dose groups and a vehicle control group are used, with an equal number of male and female rats in each group (e.g., 10 males and 10 females per group). Doses are selected based on available acute toxicity data and a preliminary range-finding study.
-
Dosing: The test substance is administered daily by oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Animals are observed twice daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight and Food Consumption: Body weight is recorded weekly, and food consumption is measured daily.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
-
-
Pathology:
-
Gross Necropsy: All animals are euthanized, and a complete gross necropsy is performed. The weights of major organs (e.g., liver, kidneys, spleen, thymus, brain, gonads) are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a qualified pathologist.
-
-
Data Analysis: Statistical methods are used to analyze the data for dose-related effects. The NOAEL and LOAEL for the study are determined.
Signaling Pathways and Mechanisms of Action
The mechanisms of toxicity for PCBs are complex and can be broadly divided into those that are dependent on the aryl hydrocarbon receptor (AhR) and those that are not.
5.1 Aryl Hydrocarbon Receptor (AhR) Pathway
Dioxin-like PCBs, which have a planar structure, can bind to and activate the AhR. This leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the ARNT protein and binds to xenobiotic response elements (XREs) on DNA. This, in turn, alters the transcription of a wide range of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).
This compound and the AhR Pathway: Studies have shown that this compound is either inactive or a very weak activator of the AhR. This suggests that the primary toxic effects of this compound are not mediated through this classical dioxin-like pathway.
Caption: Aryl Hydrocarbon Receptor Pathway and this compound Interaction.
5.2 AhR-Independent Pathways
Given its low affinity for the AhR, the toxicity of this compound is likely mediated by one or more AhR-independent mechanisms. These are also relevant for other non-dioxin-like PCBs.
5.2.1 Interference with Intracellular Calcium Signaling
Several non-dioxin-like PCBs have been shown to disrupt intracellular calcium (Ca²⁺) homeostasis. This can occur through various mechanisms, including the sensitization of ryanodine receptors (RyRs) and inositol trisphosphate receptors (IP₃Rs) on the endoplasmic reticulum, leading to an amplified release of Ca²⁺ into the cytoplasm. Altered Ca²⁺ signaling can affect a multitude of cellular processes, including neurotransmitter release, gene expression, and apoptosis.
Caption: Potential Interference of this compound with Calcium Signaling.
5.2.2 Disruption of the Dopaminergic System
PCBs can also interfere with the dopaminergic system, which is critical for motor control, motivation, and cognition. Some studies suggest that certain ortho-substituted PCBs can inhibit dopamine synthesis by affecting the enzyme tyrosine hydroxylase. Other research indicates that PCBs can reduce the expression of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. This can lead to dysregulation of dopaminergic neurotransmission.
Caption: Potential Disruption of the Dopaminergic System by this compound.
Risk Assessment
The risk assessment for PCBs is complex due to the presence of 209 different congeners, each with a potentially unique toxicity profile. Risk assessments have historically been based on studies of commercial PCB mixtures.
6.1 Carcinogenic Risk
The EPA has developed cancer slope factors (CSFs) for different Aroclor mixtures to estimate the cancer risk from exposure. These CSFs are based on the incidence of liver tumors in animal studies. There is no specific cancer slope factor for this compound. For risk assessment purposes, the CSF for Aroclor 1260, a highly chlorinated mixture, is sometimes used as a surrogate for other highly chlorinated PCBs. However, the congener composition of environmental samples can be very different from the original Aroclor mixtures, which introduces uncertainty into the risk assessment.
6.2 Non-Carcinogenic Risk
Non-carcinogenic risk is typically assessed by comparing an estimated exposure dose to a reference dose (RfD) or a minimal risk level (MRL). As with cancer slope factors, there are no specific RfDs or MRLs for this compound. The available values are for Aroclor mixtures and are based on various endpoints, including developmental and immunological effects.
6.3 Challenges in this compound Risk Assessment
-
Data Gaps: The lack of specific toxicological data (NOAELs, LOAELs, cancer bioassays) for this compound is the primary challenge.
-
AhR-Independence: Since this compound does not fit the dioxin-like toxicity model, the use of Toxic Equivalency Factors (TEFs), which are based on AhR activation, is not appropriate for assessing its risk.
-
Metabolism and Persistence: this compound is extremely persistent and resistant to metabolism. Its high lipophilicity leads to significant bioaccumulation, which must be considered in exposure assessments.
The overall risk assessment process for a site contaminated with this compound would involve a combination of approaches, including:
-
Hazard Identification: Recognizing the potential for the health effects associated with PCBs in general.
-
Dose-Response Assessment: Using available data for highly chlorinated PCB mixtures as a surrogate in the absence of specific data for this compound, with the acknowledgment of the associated uncertainty.
-
Exposure Assessment: Quantifying the potential for human exposure through all relevant pathways.
-
Risk Characterization: Integrating the information from the previous steps to estimate the likelihood of adverse health effects in the exposed population.
Caption: General Framework for this compound Risk Assessment.
Conclusion
This compound (PCB-209) is a highly persistent and bioaccumulative environmental contaminant. While it is expected to share the general toxic properties of other PCBs, including neurotoxicity, endocrine disruption, and carcinogenicity, there is a significant lack of toxicological data specific to this congener. A key finding is its apparent lack of activity through the aryl hydrocarbon receptor pathway, suggesting that its health effects are mediated by other mechanisms, such as disruption of intracellular calcium and dopamine signaling. The absence of specific NOAEL, LOAEL, cancer slope factor, and reference dose values for this compound necessitates the use of data from other highly chlorinated PCB mixtures for risk assessment, which introduces a degree of uncertainty. Further research is needed to better characterize the specific health risks associated with exposure to this compound.
References
An In-depth Technical Guide to the Historical Uses and Production of Decachlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decachlorobiphenyl (C₁₂Cl₁₀), the fully chlorinated congener of polychlorinated biphenyls (PCBs), represents the pinnacle of chlorination in this class of synthetic organic chemicals. Designated as PCB-209, its unique physical and chemical properties, primarily its high degree of chlorination, rendered it useful for specific industrial applications before the global ban on PCBs due to their environmental persistence and toxicity. This technical guide provides a comprehensive overview of the historical uses, production methodologies, and chemical properties of this compound, tailored for a scientific audience.
Historical Production and Industrial Significance
This compound was not as widely produced as other commercial PCB mixtures like the Aroclors. However, it held a niche role in specialized applications where its high chlorine content and resulting properties were advantageous.
Commercial Production
The primary commercial production of this compound was in Italy, where it was marketed under the trade name Fenclor . While detailed industrial-scale production protocols are not extensively documented in publicly available literature, the general manufacturing process for PCBs involved the direct chlorination of biphenyl.
Industrial Production Workflow (Hypothesized)
The industrial synthesis of this compound would have likely followed a multi-stage process to achieve full chlorination of the biphenyl molecule. This process can be visualized as follows:
The key to producing this compound, as opposed to lower chlorinated congeners, would have been the extended reaction time of biphenyl with anhydrous chlorine in the presence of a catalyst, such as iron filings or ferric chloride.[1] The degree of chlorination in PCB synthesis is directly proportional to the duration of the chlorination process. Following the reaction, a purification step, likely fractional distillation, would have been necessary to separate the fully chlorinated biphenyl from less chlorinated congeners and any remaining reactants.
Quantitative Production Data
Precise global production volumes for this compound are not well-documented. However, import data from the United States provides a snapshot of its use. In 1974, it was estimated that approximately 180,000 kg (about 400,000 pounds) of this compound were imported into the U.S. from Italy and France.[1]
Historical Industrial Applications
The primary documented historical use of this compound was as a filler material in thermoplastic resins for the investment casting industry.[2][3]
Investment Casting Workflow with this compound
Investment casting, also known as the "lost wax" process, is a manufacturing technique used to create intricate and detailed metal parts. The process involves creating a wax pattern of the desired part, which is then coated in a ceramic slurry to form a mold. The wax is then melted and drained away, leaving a cavity into which molten metal is poured.
The addition of finely divided this compound to the wax formulation offered significant advantages:
-
Dimensional Stability: this compound has a high melting point and is dimensionally stable over a wide temperature range. When mixed with thermoplastic pattern materials, it significantly reduced the shrinkage and contraction of the wax pattern upon cooling.[2] This resulted in more accurate and dimensionally reproducible final metal castings.
-
Improved Surface Finish: The use of this compound in the wax composition contributed to a highly accurate surface finish on the molded disposable patterns.
A patent from the era suggests that a typical formulation would consist of an organic thermoplastic pattern material with about 5% to 70% by weight of finely divided this compound.
Experimental Protocols
Laboratory Synthesis: Perchlorination of PCBs
This method describes the conversion of various PCB congeners to this compound for analytical purposes.
Materials and Reagents:
-
PCB standard or cleaned-up sample extract
-
Antimony pentachloride (SbCl₅)
-
Chloroform (CHCl₃)
-
Carborundum chips (20-mesh)
-
Reaction tube with Teflon sealing valve
Procedure:
-
Transfer a cleaned-up sample extract containing the PCB residue into a vacuum hydrolysis tube.
-
Add a few drops of chloroform and 1-2 carborundum chips.
-
Carefully evaporate the solvent volume to approximately 0.1 ml on a steam bath.
-
Cool the tube and add 0.5 ml of antimony pentachloride.
-
Seal the tube and place it in a tube furnace.
-
Heat the sealed tube at 200-210°C for 16-17 hours.
-
After cooling, carefully open the tube and transfer the contents to a separatory funnel containing 25 ml of 6N HCl.
-
Rinse the reaction tube with two 5 ml portions of chloroform and add the rinsings to the separatory funnel.
-
Shake the funnel for 1 minute, allow the layers to separate, and drain the lower chloroform layer through a column of anhydrous sodium sulfate.
-
The resulting solution contains this compound, which can then be analyzed using gas chromatography.
This procedure achieves a quantitative conversion (greater than 90%) of commercial PCB preparations (Aroclors) to this compound.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are a direct result of its fully chlorinated structure.
| Property | Value | Reference |
| Molecular Formula | C₁₂Cl₁₀ | |
| Molecular Weight | 498.66 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 305-310 °C | |
| Boiling Point | 450-460 °C | |
| Water Solubility | Very low | |
| Log Kow (Octanol-Water Partition Coefficient) | ~8.2 | |
| Vapor Pressure | Very low | |
| Chemical Stability | Highly stable, resistant to acids, alkalis, and thermal degradation. |
Phase-Out and Legacy
The production and use of all PCBs, including this compound, were phased out and eventually banned in most countries due to their significant environmental persistence, bioaccumulation, and adverse health effects. In the United States, the Toxic Substances Control Act (TSCA) of 1976 effectively banned the manufacture of PCBs. The phase-out of this compound use would have followed this broader regulatory trend.
Today, this compound is primarily of interest to environmental scientists and toxicologists studying the fate and transport of persistent organic pollutants. It serves as an analytical standard for the detection of highly chlorinated PCBs in environmental and biological samples.
References
Methodological & Application
Application Note: High-Sensitivity Analysis of PCB-209 in Environmental Matrices by Gas Chromatography-Mass Spectrometry
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are detrimental to human health and the environment due to their toxicity, bioaccumulation, and potential for long-range environmental transport.[1][2] PCB-209, decachlorobiphenyl, is the most heavily chlorinated congener, and its monitoring in various environmental matrices is crucial.[3] This application note provides a detailed protocol for the sensitive and selective analysis of PCB-209 using gas chromatography-mass spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of individual PCB congeners.[4][5] While the separation of all 209 PCB congeners is a significant analytical challenge, methods have been developed to achieve high-resolution separation. This protocol focuses on the analysis of PCB-209, providing a robust workflow from sample preparation to data analysis.
Principle
The method involves the extraction of PCB-209 from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph (GC) where individual components are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer (MS), where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification is typically performed using an isotope dilution approach with a labeled internal standard to ensure high accuracy and precision.
Experimental Protocols
Sample Preparation (Soil/Sediment Matrix)
A robust sample preparation protocol is essential for accurate PCB analysis. The following is a generalized procedure for soil and sediment samples.
Extraction:
-
Weigh 5-10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of a labeled internal standard, such as ¹³C₁₂-PCB-209.
-
Add 10 mL of deionized water to hydrate the sample and vortex briefly. Let the sample stand for 30 minutes.
-
Add 10 mL of acetonitrile, seal the tube, and vortex for 3 minutes.
-
Add extraction salts (e.g., QuEChERS salts) and shake vigorously.
-
Centrifuge the sample to separate the organic and aqueous layers.
Cleanup:
-
Transfer the supernatant (acetonitrile extract) to a clean tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and graphitized carbon black).
-
Vortex for 1 minute and centrifuge.
-
Transfer the cleaned extract to a new tube and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The following are typical instrument conditions for the analysis of PCB-209.
Instrumentation:
A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer) is recommended for high sensitivity and selectivity.
GC Conditions:
| Parameter | Value |
| Column | TRACE™ TR-PCB 8 MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 70°C, hold for 0.5 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 1°C/min, and finally ramp to 275°C at 4°C/min and hold for 15 min. |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 200°C |
| Electron Energy | -70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (for MRM) | m/z 498.6 (for native PCB-209) |
| Product Ions (for MRM) | Specific product ions should be determined empirically. |
| Solvent Delay | 5 minutes |
Data Presentation
Calibration
A calibration curve should be generated using a series of standards of known concentrations. The response ratio (peak area of native PCB-209 / peak area of the labeled internal standard) is plotted against the concentration ratio. A linear regression with a coefficient of determination (R²) > 0.99 is desirable.
| Calibration Level | Concentration (ng/mL) | Response Ratio |
| 1 | 0.1 | Example Value |
| 2 | 0.5 | Example Value |
| 3 | 1.0 | Example Value |
| 4 | 5.0 | Example Value |
| 5 | 10.0 | Example Value |
| 6 | 50.0 | Example Value |
| 7 | 100.0 | Example Value |
Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.010 - 0.068 µg/kg in sediment |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Recovery | 50-150% |
| Precision (%RSD) | <10% |
Visualizations
Caption: Experimental workflow for PCB-209 analysis.
Caption: Simplified schematic of the GC-MS process.
Conclusion
This application note provides a comprehensive protocol for the analysis of PCB-209 in environmental matrices using GC-MS. The described methods, including sample preparation and instrument parameters, offer a robust and sensitive approach for the quantification of this highly chlorinated PCB congener. Adherence to the outlined procedures and quality control measures will ensure the generation of high-quality, reliable data for environmental monitoring and research purposes.
References
Application Notes and Protocols for Utilizing Decachlorobiphenyl as an Internal Standard in EPA Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of decachlorobiphenyl (DCB) as an internal standard in the analysis of polychlorinated biphenyls (PCBs) following United States Environmental Protection Agency (EPA) methodologies. The protocols detailed herein are primarily based on EPA SW-846 Method 8082A for the analysis of PCB congeners.
This compound (PCB congener 209) is frequently recommended as an internal standard for the determination of PCB congeners due to its distinct chromatographic properties.[1][2][3] As a fully chlorinated biphenyl, it is not present in commercial Aroclor mixtures and typically elutes late in the chromatographic run, minimizing interference with other PCB congeners.[2] Its use is highly recommended for improving the accuracy and precision of quantitative analysis by correcting for variations in sample injection volume, extraction efficiency, and instrument response.[1]
Data Presentation
The following tables summarize key quantitative data pertinent to the use of this compound as an internal standard in EPA methods for PCB analysis.
Table 1: Quality Control Acceptance Criteria for this compound Internal Standard
| Quality Control Parameter | Acceptance Criteria | EPA Method Reference |
| Internal Standard Area | Within 50% of the average area from the initial calibration | 8082A |
| Retention Time Window | ±0.10 minutes of the retention time from the initial calibration | 8082A (as per Ohio EPA guidance) |
| Continuing Calibration Verification (Response Factor) | Within ±15% of the initial calibration response factor | 8082A |
Table 2: Method Detection Limits (MDLs) and Quantitation Limits (QLs) for PCB Congeners Using this compound as an Internal Standard
| Matrix | Analyte | Method Detection Limit (MDL) Range | Quantitation Limit (QL) Range |
| Water | PCB Congeners | 5 - 25 ng/L | 15 - 75 ng/L (Estimated) |
| Soil | PCB Congeners | 160 - 800 ng/kg | 480 - 2400 ng/kg (Estimated) |
Note: MDLs and QLs are highly matrix-dependent and should be determined by each laboratory. The values presented are typical ranges found in EPA method documentation.
Experimental Protocols
This section outlines the detailed methodologies for the preparation and use of this compound as an internal standard in the analysis of PCB congeners by gas chromatography.
Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound that will be used to create working standards and for spiking samples.
Materials:
-
This compound (PCB 209), analytical standard grade
-
Toluene or Acetone, pesticide grade or equivalent
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of solid this compound (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the weighed this compound to a volumetric flask (e.g., 10 mL) using the chosen solvent (toluene or acetone).
-
Dissolve the solid completely in the solvent.
-
Bring the flask to volume with the solvent, ensuring the final concentration is accurately known (e.g., 1000 µg/mL).
-
Stopper the flask, invert, and shake several times to ensure homogeneity.
-
Store the stock solution in an amber glass vial with a PTFE-lined cap at 4°C. The solution is typically stable for up to one year.
Preparation of Internal Standard Spiking Solution
Objective: To prepare a diluted working solution of this compound for spiking into sample extracts and calibration standards.
Materials:
-
This compound stock solution (from Protocol 1)
-
Acetone or Isooctane, pesticide grade or equivalent
-
Class A volumetric flasks and pipettes
Procedure:
-
Allow the this compound stock solution to come to room temperature.
-
Using a calibrated pipette, transfer a known volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the appropriate solvent (e.g., acetone). A common concentration for the spiking solution is 5 mg/L (5 µg/mL).
-
Stopper the flask, invert, and shake to mix thoroughly.
-
This working solution should be stored under the same conditions as the stock solution and is typically stable for up to six months.
Sample Extraction and Internal Standard Spiking
Objective: To extract PCBs from the sample matrix and incorporate the this compound internal standard.
Materials:
-
Sample (water, soil, sediment, etc.)
-
Extraction solvents (e.g., hexane, acetone, methylene chloride)
-
Appropriate extraction apparatus (e.g., separatory funnel, Soxhlet extractor)
-
This compound internal standard spiking solution (from Protocol 2)
-
Concentration apparatus (e.g., Kuderna-Danish, nitrogen evaporator)
Procedure:
-
Extract the PCBs from the sample matrix using an appropriate EPA method (e.g., Method 3510 for water, Method 3540 for soil).
-
After extraction and prior to final concentration, add a precise volume of the this compound internal standard spiking solution to each sample extract.
-
Concentrate the extract to the final volume specified in the analytical method (e.g., 1 mL).
-
The extract is now ready for cleanup (if necessary) and instrumental analysis.
Calibration
Objective: To establish a calibration curve for the target PCB congeners relative to the this compound internal standard.
Materials:
-
Stock standards of target PCB congeners
-
This compound internal standard spiking solution (from Protocol 2)
-
Isooctane or hexane, pesticide grade
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare a series of at least five calibration standards containing the target PCB congeners at different concentrations.
-
Add a constant, known amount of the this compound internal standard spiking solution to each calibration standard.
-
Analyze the calibration standards by GC-ECD or GC-MS.
-
For each target congener, calculate the Relative Response Factor (RRF) relative to this compound using the following equation:
RRF = (Ax * Cis) / (Ais * Cx)
Where:
-
Ax = Peak area of the analyte (PCB congener)
-
Cis = Concentration of the internal standard (this compound)
-
Ais = Peak area of the internal standard (this compound)
-
Cx = Concentration of the analyte (PCB congener)
-
-
The linearity of the calibration is evaluated by calculating the mean RRF and the relative standard deviation (RSD) for each congener across the calibration range.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the use of this compound as an internal standard.
References
Application Notes and Protocols for the Extraction of Decachlorobiphenyl from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decachlorobiphenyl (PCB 209) is a fully chlorinated polychlorinated biphenyl congener. Due to its lipophilic nature, it tends to bioaccumulate in the fatty tissues of organisms. Accurate quantification of this compound in biological matrices is crucial for toxicological studies and environmental monitoring. This document provides detailed protocols for established methods of extracting this compound from biological tissues, including Pressurized Liquid Extraction (PLE), QuEChERS, and traditional Soxhlet extraction, followed by cleanup and analysis.
Extraction Methodologies
The selection of an appropriate extraction method depends on factors such as the laboratory's available equipment, the number of samples, and the specific characteristics of the tissue matrix. The quantitation of PCBs in biological samples typically involves three main steps: solvent extraction from the sample matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis, usually by gas chromatography (GC).[1]
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet.[2][3] The high temperature increases the solubility and mass transfer of the analyte, while the high pressure keeps the solvent in a liquid state above its boiling point.[2][3]
Experimental Protocol: Pressurized Liquid Extraction (PLE)
-
Sample Preparation:
-
Homogenize approximately 1-2 grams of the biological tissue sample.
-
Mix the homogenized sample with a drying agent like diatomaceous earth or anhydrous sodium sulfate until a free-flowing powder is obtained.
-
-
Extraction Cell Loading:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Load the prepared sample into the extraction cell.
-
For in-cell cleanup, a layer of sorbent such as Florisil or activated silica gel can be added below the sample.
-
-
PLE Instrument Parameters:
-
Solvent: Dichloromethane/Hexane (1:1, v/v)
-
Temperature: 100-120°C
-
Pressure: 1500-2000 psi
-
Static Time: 5-10 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 60-100 seconds
-
-
Extract Collection and Concentration:
-
Collect the extract in a vial.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it suitable for high-throughput analysis. It involves an initial extraction with an organic solvent, followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (d-SPE) step for cleanup.
Experimental Protocol: QuEChERS
-
Sample Preparation:
-
Weigh 2-5 grams of homogenized tissue into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add a salt mixture, commonly anhydrous magnesium sulfate and sodium chloride.
-
Shake again for 1 minute.
-
-
Phase Separation:
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture. A common mixture for fatty matrices includes primary secondary amine (PSA) to remove fatty acids and C18 to remove lipids.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The supernatant is ready for GC analysis.
-
Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive extraction technique. While effective, it is time-consuming and requires large volumes of organic solvents.
Experimental Protocol: Soxhlet Extraction
-
Sample Preparation:
-
Grind 5-10 grams of the tissue sample with anhydrous sodium sulfate to a fine powder.
-
-
Extraction:
-
Place the sample into a cellulose thimble and insert it into the Soxhlet extractor.
-
Add 200-300 mL of a suitable solvent mixture (e.g., hexane/acetone, 1:1 v/v) to the boiling flask.
-
Extract for 6-24 hours.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract using a rotary evaporator to a small volume.
-
Further concentrate to 1 mL under a stream of nitrogen.
-
Extract Cleanup
For methods like Soxhlet and PLE without in-cell cleanup, a separate cleanup step is necessary to remove co-extracted lipids and other interferences that can affect the analytical instrument's performance.
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
-
Column Preparation:
-
Use a pre-packed SPE cartridge containing silica gel or Florisil.
-
Condition the cartridge with the elution solvent.
-
-
Sample Loading:
-
Load the concentrated extract onto the SPE cartridge.
-
-
Elution:
-
Elute the this compound from the cartridge with a non-polar solvent like hexane.
-
Collect the eluate.
-
-
Final Concentration:
-
Concentrate the cleaned extract to the final volume required for analysis.
-
Instrumental Analysis
Gas chromatography coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is the standard technique for the analysis of this compound. GC-MS/MS is increasingly used for its high selectivity and sensitivity.
Typical GC-MS Parameters:
-
Injector: Splitless mode
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Carrier Gas: Helium
-
Ionization Mode (MS): Electron Ionization (EI)
-
Acquisition Mode (MS): Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS)
Quantitative Data Summary
The following table summarizes typical performance data for the described extraction methods for PCBs, including this compound, from various biological tissues.
| Extraction Method | Biological Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Pressurized Liquid Extraction (PLE) | Mussel Tissue | 90 - 106 | < 11 | 0.001-0.004 ng/g (GC-ECD) | |
| Pressurized Liquid Extraction (PLE) | Rat Liver | 78 - 112 | 13 - 37 | Not Specified | |
| QuEChERS | Catfish Tissue | Not Specified | Not Specified | < 1 ng/g | |
| QuEChERS | Breast Milk | 96.46 - 119.98 | 3.36 - 12.71 | 1.05 - 2.39 ng/g | |
| QuEChERS | Salmon Tissue | Close to 100 | < 10 | < 0.05 µg/kg | |
| Soxhlet | Fish Tissue | 80 - 100 | Not Specified | Not Specified |
Visualized Workflows
Caption: Workflow for Pressurized Liquid Extraction (PLE).
Caption: Workflow for the QuEChERS Extraction Method.
Conclusion
The choice of extraction method for this compound from biological tissues is a critical step that influences the accuracy and efficiency of the analysis. PLE offers a fast and automated alternative with reduced solvent usage, while QuEChERS provides a high-throughput option with minimal sample handling. Traditional Soxhlet extraction, though resource-intensive, remains a robust and exhaustive method. All methods require a subsequent cleanup step to remove interfering lipids, which is crucial for protecting the analytical instrumentation and ensuring reliable quantification. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable method for their specific needs.
References
Application Notes and Protocols for EPA Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis
Introduction
EPA Method 8082A is a comprehensive analytical procedure developed by the United States Environmental Protection Agency (EPA) for the determination of polychlorinated biphenyls (PCBs) in various environmental matrices.[1][2] This method is widely utilized by researchers, scientists, and environmental professionals to quantify PCBs as Aroclors or as individual PCB congeners. The procedure employs gas chromatography with either an electron capture detector (GC-ECD) or an electrolytic conductivity detector (GC-ELCD) for the separation and detection of PCBs.[1][2] This document provides detailed application notes and protocols for the successful implementation of EPA Method 8082A.
Principle of the Method
The methodology involves the extraction of PCBs from a sample matrix, followed by a cleanup procedure to remove interfering compounds, and subsequent analysis by gas chromatography. A measured volume or weight of the sample is extracted using an appropriate matrix-specific technique.[2] Following extraction, the extract may be subjected to a cleanup procedure, such as Method 3665, which utilizes sulfuric acid/potassium permanganate to remove co-extracted contaminants that could interfere with the analysis. The cleaned extract is then injected into a gas chromatograph, where PCBs are separated on a capillary column and detected by an electron capture detector (ECD) or an electrolytic conductivity detector (ELCD). Identification of Aroclors is based on pattern recognition of the chromatographic peaks compared to standards, while individual congeners are identified by their retention times. Quantification is performed by comparing the peak areas or heights of the sample components to those of known standards.
Experimental Protocols
Sample Preparation
The appropriate sample preparation procedure is dependent on the sample matrix. The following table summarizes the recommended extraction methods for different matrices.
| Matrix | Recommended Extraction Method(s) | Sample Size |
| Aqueous | Separatory Funnel Extraction (Method 3510) or Continuous Liquid-Liquid Extraction (Method 3520) with methylene chloride. | ~1 L |
| Solid | Soxhlet Extraction (Method 3540), Automated Soxhlet Extraction (Method 3541), or Pressurized Fluid Extraction (Method 3545) with hexane-acetone (1:1) or methylene chloride-acetone (1:1). | 2 - 30 g |
| Tissue | Supercritical Fluid Extraction (Method 3562) or other appropriate solid matrix extraction techniques. | Varies |
Protocol for Solid Sample Extraction (Soxhlet Extraction - Method 3540):
-
Weigh approximately 10-30 g of a homogeneous solid sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Place the sample mixture into an extraction thimble.
-
Add the appropriate surrogate standard solution (e.g., decachlorobiphenyl for Aroclor analysis) directly onto the sample in the thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 16-24 hours with a suitable solvent mixture (e.g., hexane-acetone 1:1) at a rate of about 3-4 cycles per hour.
-
After extraction, allow the extract to cool and then concentrate it using a Kuderna-Danish (K-D) apparatus or other appropriate technique.
-
Proceed to the extract cleanup step.
Extract Cleanup (Method 3665)
This cleanup procedure is specifically designed for the removal of interfering compounds in PCB analysis.
-
Add 2 mL of concentrated sulfuric acid to the sample extract in a vial.
-
Cap the vial and shake for approximately 30 seconds. Allow the phases to separate. If the acid phase is still colored, repeat this step with fresh sulfuric acid until the acid layer is colorless.
-
Transfer the organic layer to a clean vial.
-
Add 1 mL of a 0.5% solution of potassium permanganate in 5% sodium hydroxide to the extract.
-
Shake for approximately 1 minute. If the permanganate color disappears, add additional permanganate solution until the color persists for at least 15 minutes.
-
Centrifuge to separate the phases and transfer the organic layer to a clean vial for analysis.
Instrumental Analysis (GC-ECD)
The analysis is performed using a gas chromatograph equipped with an electron capture detector. A dual-column system is recommended for confirmation of results.
Table of GC-ECD Operating Conditions:
| Parameter | Condition 1 (Primary Column) | Condition 2 (Confirmatory Column) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C, hold for 5 min | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) | Electron Capture Detector (ECD) |
| Detector Temperature | 320 °C | 320 °C |
| Makeup Gas | Nitrogen or Argon/Methane | Nitrogen or Argon/Methane |
Quality Control
Stringent quality control procedures are essential for generating reliable data.
Table of Quality Control Parameters and Acceptance Criteria:
| QC Parameter | Frequency | Acceptance Criteria |
| Method Blank | One per analytical batch | Below the method detection limit (MDL) |
| Laboratory Control Sample (LCS) | One per analytical batch | Within laboratory-established control limits (typically 70-130% recovery) |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | One pair per 20 samples | Within laboratory-established control limits for recovery and relative percent difference (RPD) |
| Surrogate Standard | Added to every sample, blank, and QC sample | Within laboratory-established control limits (e.g., 60-150% recovery) |
| Calibration Verification | After every 10-20 samples | Within ±15% of the initial calibration response factor |
Data Presentation
Quantitative results should be reported in a clear and organized manner.
Example Table of Aroclor Concentrations in a Soil Sample:
| Aroclor | Concentration (µg/kg) | Method Detection Limit (µg/kg) |
| Aroclor 1016 | 150 | 50 |
| Aroclor 1254 | 450 | 50 |
| Aroclor 1260 | 220 | 50 |
Experimental Workflow
The following diagram illustrates the logical flow of the EPA Method 8082A for PCB analysis.
References
Application Notes and Protocols for the Use of Decachlorobiphenyl in Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decachlorobiphenyl (DCB), designated as PCB-209, is a fully chlorinated biphenyl congener. As a member of the polychlorinated biphenyl (PCB) family, it is classified as a persistent organic pollutant. Due to their chemical stability and resistance to degradation, PCBs, including DCB, can bioaccumulate in the environment and living organisms. Understanding the toxicological profile of individual PCB congeners like DCB is crucial for assessing their potential risks to human health and the environment. These application notes provide an overview of the toxicological data available for DCB and detailed protocols for its use in research settings.
Toxicological Data
While extensive toxicological data exists for various PCB mixtures and some individual congeners, specific quantitative data for this compound is limited. The available data primarily pertains to its acute toxicity.
Table 1: Quantitative Toxicological Data for this compound (PCB-209)
| Parameter | Value | Species | Route of Exposure | Source |
| LD50 | 1010 mg/kg | Rat | Oral | --INVALID-LINK--[1] |
| LD50 | 880 mg/kg | Mouse | Intraperitoneal | --INVALID-LINK--[1] |
| IC50 | To be determined by user (see In Vitro Protocol) | Various Cell Lines | In Vitro | N/A |
Mechanism of Action
The toxicological mechanisms of PCBs are complex and congener-specific. Many dioxin-like PCBs exert their toxicity through activation of the aryl hydrocarbon receptor (AhR). However, studies have shown that this compound is inactive in terms of direct AhR binding[2][3]. This suggests that its toxic effects may be mediated through alternative pathways. Research on other PCB congeners has implicated the disruption of key cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the PI3K/Akt/mTOR pathway. The potential for DCB to modulate these pathways warrants further investigation.
Experimental Protocols
The following protocols provide a framework for conducting toxicological assessments of this compound in both in vitro and in vivo models.
Protocol 1: In Vitro Cytotoxicity Assessment of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
This compound (PCB-209)
-
Selected cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the selected cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of DCB. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the DCB concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Acute Oral Toxicity Study of this compound in Rodents
Objective: To evaluate the acute oral toxicity of this compound in a rodent model.
Materials:
-
This compound (PCB-209)
-
Vehicle (e.g., corn oil)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing: Administer a single oral dose of the DCB suspension to the animals via gavage. Include a control group that receives only the vehicle. Doses can be based on the known LD50 values (e.g., a range-finding study followed by definitive dose groups).
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weights at the beginning and end of the study.
-
Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy and collect tissues for histopathological examination.
-
Data Analysis: Analyze the data for mortality, clinical signs of toxicity, changes in body weight, and any gross or microscopic pathological findings.
Visualization of Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be affected by this compound, based on studies with other PCB congeners. These pathways should be investigated to elucidate the specific mechanisms of DCB toxicity.
Caption: Hypothesized EGFR signaling pathway disruption by this compound.
Caption: Experimental workflow for in vitro toxicological assessment of DCB.
Disclaimer
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) and follow all institutional and national safety guidelines when working with this compound. The protocols provided here are for research purposes only and should be adapted and optimized for specific experimental conditions.
References
Application Note: Quantification of Decachlorobiphenyl (PCB-209) using Gas Chromatography with Electron Capture Detection (GC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Decachlorobiphenyl (PCB-209) in environmental matrices using Gas Chromatography with Electron Capture Detection (GC-ECD). This compound, the most chlorinated polychlorinated biphenyl congener, is a persistent environmental pollutant and is also frequently utilized as an internal standard or surrogate in the analysis of other PCB congeners due to its distinct retention time and high response factor with ECD.[1][2][3] The methodology outlined herein is compiled from established environmental analysis protocols and is designed to deliver high sensitivity and selectivity for the determination of this compound.
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications. Due to their environmental persistence and adverse health effects, their production was banned in many countries.[2] this compound (PCB-209) is the fully chlorinated congener of the PCB family, consisting of a biphenyl molecule with all ten hydrogen atoms replaced by chlorine atoms. Its high degree of chlorination makes it particularly responsive to Electron Capture Detection, a highly sensitive technique for electrophilic compounds like halogenated organic molecules.[4]
Accurate quantification of this compound is crucial for several reasons. It is a target analyte in environmental monitoring programs, and it serves as a robust internal standard or surrogate for the quantification of other PCB congeners in complex sample matrices. This application note details the necessary sample preparation, instrumental analysis, and quality control procedures for the precise and reliable measurement of this compound.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is dependent on the sample matrix. Below are generalized procedures for common environmental samples.
a) Soil and Sediment Samples:
-
Extraction: Weigh 5-10 g of a homogenized soil or sediment sample into a clean extraction thimble. Spike the sample with a surrogate standard (e.g., 2,4,5,6-Tetrachloro-m-xylene) if this compound is the target analyte. Extraction can be performed using Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent mixture such as hexane:acetone (1:1 v/v).
-
Cleanup: The raw extract often contains interfering co-extractives. A cleanup step is necessary to remove these interferences. This can be achieved using solid-phase extraction (SPE) with silica or florisil cartridges. For highly contaminated samples, a sulfuric acid cleanup (Method 3665) can be employed to remove oxidizable interfering substances.
-
Concentration: The cleaned extract is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen. The solvent is exchanged to hexane.
b) Water Samples:
-
Extraction: For a 1 L water sample, perform a liquid-liquid extraction using a separatory funnel with three successive portions of 60 mL of dichloromethane or a suitable solvent mixture.
-
Drying and Concentration: The combined organic extracts are dried by passing them through a column of anhydrous sodium sulfate. The extract is then concentrated to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a rotary evaporator, followed by nitrogen blowdown. The solvent is exchanged to hexane.
c) Biological Tissues (e.g., Fish):
-
Extraction: Homogenize a 2-5 g tissue sample with anhydrous sodium sulfate to form a free-flowing powder. The sample is then extracted using a suitable solvent system (e.g., hexane:dichloromethane) via Soxhlet or ASE.
-
Lipid Removal: Biological tissues have high lipid content which can interfere with the analysis. Lipid removal can be performed by gel permeation chromatography (GPC) or by a sulfuric acid cleanup.
-
Concentration: The extract is concentrated to a final volume of 1 mL in hexane.
Instrumental Analysis: GC-ECD
The analysis is performed using a gas chromatograph equipped with an electron capture detector.
Table 1: GC-ECD Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC, Shimadzu Nexis GC-2030, or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (0.75 min purge delay) |
| Injection Volume | 1 µL |
| Column | Rtx-CLPesticides (30 m x 0.32 mm ID, 0.32 µm film thickness) or equivalent |
| Carrier Gas | Helium or Nitrogen, at a constant flow of 1-2 mL/min |
| Oven Program | Initial: 150 °C, hold for 1 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 300 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 320 °C |
| Makeup Gas | Nitrogen or Argon/Methane |
Calibration
A multi-point calibration curve should be prepared using this compound standard solutions of known concentrations.
-
Stock Standard: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent like isooctane or hexane.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution. The concentration range should bracket the expected sample concentrations and be within the linear range of the detector (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).
-
Internal Standard: If using an internal standard (e.g., 2,2',4,4',5,5'-hexabromobiphenyl when this compound is the analyte), add a constant known amount to all standards and samples.
-
Calibration Curve: Inject the standards and plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration. A linear regression should be applied, and the coefficient of determination (r²) should be ≥ 0.995.
Data Presentation
Table 2: Example Calibration Data for this compound
| Standard Level | Concentration (ng/mL) | Peak Area |
| 1 | 0.1 | 15,234 |
| 2 | 0.5 | 78,912 |
| 3 | 1.0 | 155,678 |
| 4 | 5.0 | 765,432 |
| 5 | 10.0 | 1,523,456 |
Table 3: Method Performance and Quality Control
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Method Blank | Below Limit of Quantification (LOQ) |
| Laboratory Control Sample (LCS) Recovery | 70-130% |
| Matrix Spike Recovery | 70-130% |
| Surrogate Recovery | 60-140% |
| Relative Standard Deviation (RSD) for replicates | ≤ 20% |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The GC-ECD method described in this application note provides a robust and sensitive approach for the quantification of this compound in various environmental matrices. Adherence to the detailed sample preparation, instrumental analysis, and quality control protocols is essential for achieving accurate and reproducible results. The high electron affinity of this compound makes GC-ECD an ideal technique for its trace-level determination.
References
Application Notes and Protocols for Decachlorobiphenyl Standard Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decachlorobiphenyl (DCB), designated as PCB congener 209, is a fully chlorinated biphenyl. Due to its chemical stability and persistence, it is often used as an internal standard or surrogate in the analysis of polychlorinated biphenyls (PCBs) in various environmental and biological matrices.[1] Accurate preparation and proper storage of this compound standard solutions are paramount for generating reliable and reproducible analytical data. These application notes provide a comprehensive guide to the preparation of stock and working standard solutions of this compound from a neat (pure) chemical, along with best practices for their storage to ensure long-term stability.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and for the preparation of accurate standard solutions.
| Property | Value | Reference |
| Chemical Name | 2,2',3,3',4,4',5,5',6,6'-Decachlorobiphenyl | [2] |
| Synonyms | PCB 209, Perchlorobiphenyl | [2] |
| CAS Number | 2051-24-3 | [2] |
| Molecular Formula | C₁₂Cl₁₀ | [2] |
| Molecular Weight | 498.66 g/mol | |
| Appearance | Typically a solid at room temperature | |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone, hexane, isooctane, and toluene. | |
| Melting Point | 310 °C |
Experimental Protocols
Preparation of a this compound Stock Standard Solution (e.g., 100 µg/mL)
This protocol describes the preparation of a 100 µg/mL stock standard solution of this compound in a suitable solvent. High-purity solvents (e.g., HPLC or pesticide residue grade) should be used.
Materials:
-
This compound (neat, analytical standard grade)
-
High-purity solvent (e.g., hexane, acetone, or isooctane)
-
Analytical balance (readable to at least 0.0001 g)
-
Class A volumetric flasks (e.g., 10 mL and 100 mL) with glass stoppers
-
Glass Pasteur pipettes or syringes
-
Weighing paper or boat
-
Spatula
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Safety Precautions: this compound is a hazardous substance and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.
-
Weighing the Neat Compound:
-
Accurately weigh approximately 10 mg of neat this compound onto a piece of weighing paper or a weighing boat using an analytical balance. Record the exact weight to four decimal places (e.g., 0.0100 g).
-
-
Dissolution:
-
Carefully transfer the weighed this compound into a 100 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 20-30 mL of hexane) to the flask.
-
Gently swirl the flask to dissolve the solid. To ensure complete dissolution, place the flask in an ultrasonic bath for 10-15 minutes.
-
-
Dilution to Volume:
-
Once the this compound is completely dissolved, allow the solution to return to room temperature.
-
Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Calculation of the Exact Concentration:
-
Calculate the precise concentration of the stock solution using the following formula: Concentration (µg/mL) = (Mass of DCB (g) / Volume of flask (mL)) * 1,000,000 µg/g
-
-
Labeling and Storage:
-
Transfer the stock solution to a clean, labeled amber glass vial with a PTFE-lined cap.
-
The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
-
Store the stock solution under the appropriate conditions as outlined in Section 4.0.
-
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock standard solution to the desired concentration range for instrument calibration.
Materials:
-
This compound stock standard solution (e.g., 100 µg/mL)
-
High-purity solvent
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL) with glass stoppers
-
Calibrated microliter syringes or Class A volumetric pipettes
Procedure:
-
Select a Concentration Series: Determine the range of concentrations needed for the calibration curve based on the expected sample concentrations and the instrument's linear range.
-
Serial Dilution: It is often best to prepare working standards by serial dilution from the stock solution. For example, to prepare a 10 µg/mL working standard from a 100 µg/mL stock solution:
-
Pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Repeat for Other Concentrations: Repeat the dilution process to create a series of working standards. For example, to prepare a 1 µg/mL standard, you could dilute 1 mL of the 10 µg/mL working standard to 10 mL.
-
Labeling and Storage: Label each working standard solution clearly with its concentration, solvent, preparation date, and the stock solution from which it was prepared. Store the working solutions under the same conditions as the stock solution.
Storage and Stability of this compound Standard Solutions
Proper storage is critical to maintain the integrity and concentration of this compound standard solutions over time.
| Parameter | Recommendation | Rationale |
| Container | Amber glass vials with PTFE-lined screw caps. | Protects the solution from photodegradation and prevents solvent evaporation and contamination from the cap liner. |
| Temperature | Store in a refrigerator at 2-8°C. For long-term storage, some sources suggest ambient temperature (>5°C) is also acceptable. | Lower temperatures slow down the rate of solvent evaporation and potential degradation reactions. |
| Light Exposure | Protect from direct sunlight and artificial light. | PCBs can be susceptible to photodegradation, especially in certain solvents like acetone which can act as a photosensitizer. |
| Handling | Allow the solution to come to room temperature before opening to prevent condensation of water into the solution. | Minimizes changes in concentration due to solvent evaporation or water contamination. |
| Stability | While specific long-term stability data for this compound solutions is not readily available, solutions of other PCBs in solvents like isooctane are considered stable for long-term storage when protected from light. It is good laboratory practice to prepare fresh working solutions regularly and to periodically check the concentration of the stock solution against a new standard or a certified reference material. | Ensures the accuracy of the standard over its lifetime. |
Quality Control
To ensure the accuracy of the prepared standard solutions, the following quality control measures are recommended:
-
Independent Standard Verification: The concentration of a newly prepared stock solution should be verified against an independently prepared standard or a certified reference material (CRM).
-
Calibration Curve Linearity: When using the working standards for instrument calibration, the resulting calibration curve should have a high coefficient of determination (r² > 0.995).
-
Documentation: Maintain a detailed record of the preparation of all standard solutions, including the mass of the neat compound, final volume, calculated concentration, solvent lot number, preparation date, and analyst's name.
Visualizations
Experimental Workflow for Standard Solution Preparation
References
Application Notes and Protocols: Isotopic Labeling of Decachlorobiphenyl for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decachlorobiphenyl (PCB-209) is the most heavily chlorinated polychlorinated biphenyl congener. Due to its chemical stability and lipophilicity, it is a persistent organic pollutant (POP) that bioaccumulates in the environment and poses significant toxicological risks.[1] Understanding the environmental fate, transport, and degradation of PCB-209 is crucial for risk assessment and the development of remediation strategies. Isotopic labeling, particularly with Carbon-13 (¹³C), provides a powerful tool for these investigations.
¹³C-labeled this compound (¹³C-PCB-209) serves as an ideal tracer for these studies. Its chemical behavior is virtually identical to the unlabeled native compound, but its distinct mass allows for precise and accurate quantification using isotope dilution mass spectrometry (IDMS). This technique enables researchers to differentiate the spiked tracer from endogenous levels of PCB-209 in environmental matrices, providing unambiguous data on its movement, transformation, and degradation.
These application notes provide a comprehensive overview of the use of ¹³C-PCB-209 in tracer studies, including synthesis considerations, experimental protocols for environmental sample analysis, and data interpretation.
Synthesis of ¹³C-Labeled this compound
While ¹³C₁₂-Decachlorobiphenyl is commercially available from specialized chemical suppliers, understanding its synthesis provides insight into the production of isotopically labeled compounds.[2] A detailed, step-by-step protocol for the synthesis of ¹³C-PCB-209 is not widely published due to its complexity and the niche demand. However, modern synthetic organic chemistry offers several routes.
One plausible synthetic strategy involves the perchlorination of ¹³C-labeled biphenyl. A more contemporary and selective method would be the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This reaction would involve the coupling of a ¹³C-labeled chlorinated aryl boronic acid with a chlorinated benzene derivative to form the fully substituted biphenyl skeleton. This method offers high yields and selectivity.
For most research applications, purchasing certified ¹³C₁₂-PCB-209 standards is the most practical and reliable approach, ensuring high purity and accurate isotopic enrichment.
Application: Environmental Fate and Transport Studies in Sediment
A primary application of ¹³C-PCB-209 is to trace its fate and transport in environmental matrices, such as soil and sediment. These studies are critical for understanding how this persistent pollutant behaves in the environment, its potential for bioaccumulation, and the efficacy of remediation efforts.
Experimental Workflow for Sediment Tracer Studies
The general workflow for a sediment tracer study using ¹³C-PCB-209 involves several key steps, from sample preparation to data analysis.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in a typical environmental tracer study using ¹³C-PCB-209.
Protocol 1: Sediment Spiking with ¹³C-PCB-209
Objective: To homogeneously introduce a known concentration of ¹³C-PCB-209 into a sediment matrix.
Materials:
-
Fresh or well-characterized sediment sample
-
¹³C₁₂-Decachlorobiphenyl (e.g., 40 µg/mL in nonane)
-
High-purity solvent (e.g., hexane or acetone)
-
Glass beaker or flask
-
Mechanical roller or shaker
-
Fume hood
Procedure:
-
Sediment Preparation: Homogenize the sediment sample to ensure uniformity. The water content of the sediment should be determined to allow for calculations on a dry weight basis.
-
Spiking Solution Preparation: Prepare a spiking solution of ¹³C-PCB-209 in a suitable solvent. The concentration should be calculated to achieve the desired final concentration in the sediment.
-
Spiking: In a fume hood, place a known mass of the homogenized sediment into a glass container. Slowly add the spiking solution dropwise to the sediment surface while continuously mixing with a stainless-steel spatula.
-
Solvent Evaporation: Allow the solvent to evaporate from the spiked sediment in the fume hood for several hours, with occasional mixing. This step is crucial to minimize the introduction of a non-aqueous phase liquid.
-
Homogenization and Equilibration: Once the solvent has evaporated, seal the container and place it on a mechanical roller or shaker for an extended period (e.g., 24-48 hours) to ensure thorough mixing and distribution of the ¹³C-PCB-209. The spiked sediment should then be allowed to equilibrate for a period of several days to weeks to allow for partitioning of the tracer within the sediment matrix.
Protocol 2: Extraction and Cleanup of PCBs from Sediment
Objective: To efficiently extract ¹³C-PCB-209 and its potential degradation products from the sediment matrix and remove interfering substances prior to analysis.
Materials:
-
Spiked sediment sample
-
Soxhlet extraction apparatus or Pressurized Fluid Extraction (PFE) system
-
Extraction solvents (e.g., hexane/acetone mixture, 1:1 v/v)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel, Florisil®)
-
Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)
Procedure:
-
Extraction:
-
Soxhlet Extraction: Mix the sediment sample with anhydrous sodium sulfate to remove residual water. Place the mixture in a cellulose thimble and extract with a hexane/acetone mixture for 18-24 hours.
-
Pressurized Fluid Extraction (PFE): Mix the sediment with a drying agent and pack it into the extraction cell. Extract with hexane/acetone at an elevated temperature and pressure (e.g., 150°C, 15 MPa).[3]
-
-
Concentration: Concentrate the resulting extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup:
-
Pass the concentrated extract through an SPE cartridge (e.g., silica gel or Florisil®) to remove polar interfering compounds.
-
Elute the PCBs from the cartridge with a non-polar solvent or a solvent mixture of increasing polarity.
-
-
Final Concentration: Concentrate the cleaned extract to the final desired volume for GC-MS analysis.
Protocol 3: Quantitative Analysis by Isotope Dilution GC-MS/MS
Objective: To accurately quantify the concentration of ¹³C-PCB-209 and its unlabeled analogue in the sediment extract.
Instrumentation:
-
Gas chromatograph (GC) coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Appropriate capillary column for PCB analysis (e.g., DB-5ms)
Procedure:
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of both native (unlabeled) PCB-209 and ¹³C-PCB-209. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject a precise volume of the final sediment extract into the GC-MS/MS system.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native and the ¹³C-labeled PCB-209.
-
Quantification: The concentration of native PCB-209 in the sample is calculated based on the response ratio of the native analyte to the ¹³C-labeled internal standard, using the calibration curve. The concentration of the remaining ¹³C-PCB-209 is determined similarly.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Physicochemical Properties of Unlabeled and ¹³C-Labeled this compound
| Property | This compound (PCB-209) | ¹³C₁₂-Decachlorobiphenyl |
| Molecular Formula | C₁₂Cl₁₀ | ¹³C₁₂Cl₁₀ |
| Molecular Weight | 498.66 g/mol | 510.57 g/mol |
| CAS Number | 2051-24-3 | 105600-27-9 |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (typical) | >98% | >99% (isotopic purity) |
Table 2: Example Recovery Data for ¹³C-Labeled PCB Congeners from Spiked Sediment using Pressurized Fluid Extraction (PFE)
| ¹³C-Labeled Congener | Spiked Amount (ng) | Measured Amount (ng) | Recovery (%) |
| ¹³C₁₂-PCB-28 | 50 | 42.3 | 84.6 |
| ¹³C₁₂-PCB-52 | 50 | 43.4 | 86.8 |
| ¹³C₁₂-PCB-101 | 50 | 41.5 | 83.0 |
| ¹³C₁₂-PCB-138 | 50 | 40.8 | 81.6 |
| ¹³C₁₂-PCB-153 | 50 | 39.8 | 79.6 |
| ¹³C₁₂-PCB-180 | 50 | 40.2 | 80.4 |
| ¹³C₁₂-PCB-209 | 50 | 41.1 | 82.2 |
Note: Data in Table 2 is representative and based on typical recovery efficiencies reported for PFE of PCBs from sediment matrices.[3]
Visualization of Degradation Pathway
Understanding the transformation of PCB-209 in the environment is a key objective of tracer studies. The following diagram illustrates the potential photodegradation pathway of this compound in the presence of suspended particles and sunlight.
This pathway highlights that under environmental conditions, PCB-209 can undergo reductive dechlorination to form less chlorinated congeners, hydroxylation to form hydroxylated PCBs, and even ring cleavage to produce compounds like pentachlorophenol. Some transformation products, such as polychlorinated dibenzofurans (PCDFs), can be more toxic than the parent compound.
Conclusion
The use of ¹³C-labeled this compound is an indispensable tool for researchers investigating the environmental fate and toxicological impact of this persistent organic pollutant. The high precision and accuracy afforded by isotope dilution mass spectrometry allow for unambiguous tracking and quantification of PCB-209 in complex environmental matrices. The protocols and data presented here provide a framework for designing and conducting robust tracer studies, ultimately contributing to a better understanding of the environmental risks posed by this compound and the development of effective management strategies.
References
Troubleshooting & Optimization
overcoming matrix interference in Decachlorobiphenyl analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during Decachlorobiphenyl (DCB) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during DCB analysis, offering step-by-step solutions to mitigate matrix interference and ensure accurate quantification.
Question: I am observing unexpected peaks or a high baseline in my chromatogram. What could be the cause and how can I resolve it?
Answer: Unexpected peaks or a high baseline are often indicative of matrix interference, where co-extracted compounds interfere with the detection of DCB. Common sources of interference include lipids, sulfur, and phthalate esters.[1][2]
Troubleshooting Steps:
-
Sample Cleanup: Employ robust cleanup techniques to remove interfering compounds before instrumental analysis.[3]
-
For fatty matrices (e.g., tissues, oils): Use gel permeation chromatography (GPC) or Florisil® column cleanup.[3][4] Pressurized liquid extraction (PLE) with in-cell cleanup using fat retainers like Florisil or silica gel can also be effective.
-
For sulfur-containing matrices (e.g., sediments): Treat the extract with copper powder or use a sulfuric acid/potassium permanganate cleanup (EPA Method 3665).
-
For general matrix interference: Solid-phase extraction (SPE) with cartridges such as silica, Florisil, or activated carbon can effectively remove polar interferences.
-
-
Solvent and Glassware Purity: Ensure all solvents are of high purity (pesticide grade or equivalent) and that glassware is scrupulously cleaned to avoid contamination from sources like phthalate esters found in plastics.
-
Method Blank Analysis: Regularly analyze method blanks (a sample containing no analyte that is carried through the entire analytical process) to check for contamination from reagents, glassware, or the instrument itself.
Question: My recovery of DCB is consistently low. What are the potential reasons and how can I improve it?
Answer: Low recovery of DCB can be caused by several factors, including inefficient extraction, analyte loss during sample preparation, or matrix effects suppressing the analytical signal.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the chosen extraction method is suitable for the sample matrix. Common methods include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). For oily matrices, ensure complete extraction of the soluble PCBs.
-
Use of Internal Standards/Surrogates: The use of an internal standard, such as a ¹³C-labeled PCB, is highly recommended to correct for analyte loss during sample preparation and analysis. This compound itself can be used as a surrogate standard when analyzing for other PCB congeners.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects that may suppress the instrument's response to the analyte.
-
Isotope Dilution Mass Spectrometry (IDMS): For the highest accuracy, use an isotope dilution method (e.g., EPA Method 1668) where a known amount of a labeled analog of the analyte is added to the sample before extraction. This allows for the most effective correction for both extraction inefficiencies and matrix effects.
Question: I am having difficulty distinguishing DCB from other co-eluting compounds. How can I improve selectivity?
Answer: Co-elution of matrix components with DCB can lead to inaccurate identification and quantification. Improving the selectivity of the analytical method is crucial.
Troubleshooting Steps:
-
High-Resolution Gas Chromatography (HRGC): Utilize capillary or high-resolution gas chromatography columns for better separation of individual PCB congeners from interfering compounds.
-
Mass Spectrometry (MS) Detection: Employ a mass spectrometer as the detector. Gas chromatography-mass spectrometry (GC-MS) or, for even greater selectivity, tandem mass spectrometry (GC-MS/MS) can differentiate DCB from other compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Selective Cleanup: As mentioned previously, targeted cleanup procedures can remove specific classes of interfering compounds. For example, acid cleanup can remove many organochlorine pesticides that might co-elute with PCBs.
Frequently Asked Questions (FAQs)
What is matrix interference?
Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. This can lead to either an enhancement or suppression of the signal, resulting in inaccurate quantification.
How can I quantify the matrix effect?
The matrix effect can be quantified by comparing the signal of the analyte in a matrix-matched standard to the signal of the analyte in a neat (pure solvent) standard at the same concentration. A significant difference in the signal indicates the presence of a matrix effect.
What are the most common cleanup techniques for DCB analysis?
The most common cleanup techniques for DCB and other PCB analysis include:
-
Adsorption Chromatography: Using materials like silica gel, Florisil, and activated carbon to remove polar interfering compounds.
-
Gel Permeation Chromatography (GPC): To separate large molecules like lipids from the smaller PCB molecules.
-
Sulfuric Acid/Potassium Permanganate Cleanup: To remove oxidizable interfering compounds.
-
Sulfur Removal: Using activated copper to eliminate elemental sulfur, which can interfere with GC analysis.
What is the purpose of using an internal standard or surrogate?
An internal standard is a compound with similar chemical and physical properties to the analyte that is added to the sample extract just before instrumental analysis. It is used to correct for variations in instrument response. A surrogate is similar to an internal standard but is added to the sample before extraction to monitor the efficiency of the entire sample preparation process. This compound itself is often used as a surrogate for the analysis of other PCBs.
When should I use matrix-matched calibration?
Matrix-matched calibration is recommended when significant matrix effects are observed, and a suitable internal standard is not available or does not fully compensate for the interference. It involves preparing the calibration standards in a blank sample matrix that is free of the analyte of interest.
Quantitative Data Summary
The following tables summarize the performance of various methods for DCB and PCB analysis, highlighting their effectiveness in overcoming matrix interference.
Table 1: Recovery of PCBs using Different Cleanup Methods
| Matrix | Cleanup Method | Analyte | Average Recovery (%) | Reference |
| Environmental Solid Matrices | In-cell cleanup with 44% H₂SO₄ acid silica and Florisil | PCBs | 67-113 | |
| Tissue | Pressurized Liquid Extraction with Florisil | PCBs | 78-112 | |
| Soil | Accelerated Solvent Extraction | PCBs | 84.2–112.6 | |
| Shellfish | QuEChERS with molecularly imprinted polymers | PCBs | 70-120 |
Table 2: Detection Limits of PCBs in Various Matrices
| Matrix | Analytical Method | Analyte | Detection Limit | Reference |
| Water | HRGC/HRMS (EPA Method 1668) | Individual PCB congeners | 109 to 193 pg/L | |
| Soil/Tissue | HRGC/HRMS (EPA Method 1668) | Individual PCB congeners | 11–19 ng/kg | |
| Water | GC/ECD (EPA Method 508A) | Total PCBs as DCB | 0.14–0.23 µg/L | |
| Sediment | HRGC/ECD | PCB congeners | Not specified, but recoveries of 70-93% reported |
Experimental Protocols
Protocol 1: General Workflow for DCB Analysis in Environmental Samples
This protocol outlines a general workflow for the analysis of DCB in environmental samples such as soil, sediment, or water, incorporating steps to mitigate matrix interference.
-
Sample Collection and Storage: Collect samples in appropriate containers and store them under conditions that prevent degradation or contamination.
-
Extraction:
-
Solid Samples: Use Soxhlet extraction (Method 3540) or pressurized liquid extraction (Method 3545) with a suitable solvent mixture like hexane/acetone or dichloromethane/acetone.
-
Aqueous Samples: Perform liquid-liquid extraction (Method 3510 or 3520) with a solvent such as methylene chloride.
-
-
Cleanup:
-
Sulfur Removal (if necessary): Add activated copper to the extract.
-
Adsorption Chromatography: Pass the extract through a column containing Florisil (Method 3620) or silica gel (Method 3630).
-
Acid Cleanup (if necessary): Use sulfuric acid/potassium permanganate cleanup (Method 3665) for highly contaminated samples.
-
-
Concentration: Concentrate the cleaned extract to a small volume using a Kuderna-Danish (K-D) concentrator or nitrogen evaporation.
-
Instrumental Analysis: Analyze the extract using GC-MS or GC-ECD.
-
GC Conditions: Use a capillary column appropriate for PCB analysis (e.g., DB-5ms).
-
MS Conditions: If using GC-MS, operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification: Quantify the analyte using an internal standard or matrix-matched calibration curve.
Visualizations
Caption: General experimental workflow for DCB analysis.
Caption: Troubleshooting logic for common DCB analysis issues.
References
Technical Support Center: Enhancing Decachlorobiphenyl Extraction from Sediment Samples
This technical support center is designed to assist researchers, scientists, and laboratory professionals in optimizing the extraction of decachlorobiphenyl (DCB) and other polychlorinated biphenyls (PCBs) from sediment matrices. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the efficiency and reproducibility of your extraction procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from sediment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction method: Some methods may not be robust enough for tightly bound analytes in complex matrices. | Consider switching to a more powerful extraction technique such as Pressurized Fluid Extraction (PFE) or Microwave-Assisted Extraction (MAE), which utilize elevated temperatures and pressures to enhance extraction efficiency.[1][2][3][4] |
| Inappropriate solvent selection: The polarity and composition of the extraction solvent are critical for effectively solvating the target analyte. | For PCBs like this compound, non-polar solvents or mixtures of polar and non-polar solvents are often effective.[1] Common choices include hexane, acetone/hexane (1:1, v/v), or acetone/methylene chloride (1:1, v/v). The optimal solvent system may depend on the specific sediment characteristics and the chosen extraction method. | |
| Insufficient extraction time or temperature: Inadequate time or energy input may not be sufficient to overcome the matrix-analyte interactions. | For PFE, operating at temperatures between 100-180°C can significantly improve analyte solubility and disruption of matrix interactions. For traditional Soxhlet extraction, a longer duration of 18-24 hours is typically required. | |
| Strong matrix-analyte interactions: this compound, being highly hydrophobic, can bind strongly to organic matter and clay particles in the sediment. | High temperatures used in PFE and MAE can help disrupt these interactions. Proper sample preparation, such as air-drying and grinding the sediment to a fine powder, increases the surface area and improves solvent penetration. | |
| Inconsistent or Irreproducible Results | Variability in sample preparation: Inconsistent sample homogenization, drying, or grinding can lead to variations in extraction efficiency. | Ensure uniform sample preparation procedures are followed for all samples. For wet sediments, consistent drying using anhydrous sodium sulfate can be employed. |
| Improper use of extraction method: Deviation from standardized protocols can introduce variability. | Adhere strictly to established protocols such as EPA Method 3545A for PFE or EPA Method 3541 for Automated Soxhlet Extraction. | |
| Instrument variability: Fluctuations in instrument performance can affect results. | Regularly calibrate and maintain all extraction equipment to ensure consistent operation. | |
| Presence of Interfering Compounds in Extract | Co-extraction of other organic matter: The extraction process is often not perfectly selective and can co-extract other organic compounds from the sediment. | Implement a post-extraction cleanup step. Common cleanup techniques include passing the extract through a column containing silica gel, alumina, or Florisil to remove polar interferences. |
| Sulfur interference: Sediments, particularly from marine or anaerobic environments, can contain elemental sulfur which can interfere with chromatographic analysis. | Sulfur can be removed by adding activated copper powder or using a specific cleanup procedure like EPA Method 3660. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from sediment?
A1: The most frequently used and validated methods for extracting PCBs, including this compound, from sediment include Soxhlet extraction (EPA Method 3540C/3541), Pressurized Fluid Extraction (PFE) (EPA Method 3545A), and Microwave-Assisted Extraction (MAE) (EPA Method 3546). PFE and MAE are generally faster and consume less solvent compared to traditional Soxhlet extraction.
Q2: What is the best solvent system for extracting this compound?
A2: The optimal solvent system depends on the extraction method and sediment characteristics. For PFE, a 1:1 (v/v) mixture of acetone and hexane or acetone and methylene chloride is commonly recommended. For Soxhlet extraction, a mixture of n-hexane and acetone has proven effective. The key is to use a solvent or solvent mixture with appropriate polarity to efficiently dissolve the non-polar this compound.
Q3: How can I improve the efficiency of my Soxhlet extraction?
A3: To improve Soxhlet extraction efficiency, ensure the sediment sample is thoroughly dried and finely ground to maximize surface area. Mixing the sample with anhydrous sodium sulfate can aid in drying and creating a more permeable sample for the solvent. Ensure a sufficient extraction time, typically 18-24 hours, and maintain a consistent solvent reflux rate.
Q4: Is a cleanup step always necessary after extraction?
A4: For complex matrices like sediment, a cleanup step is highly recommended to remove co-extracted interfering compounds that can affect the accuracy and precision of the final analysis, especially when using sensitive analytical instruments like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).
Q5: How do I handle sulfur interference in my sediment extracts?
A5: Sulfur is a common interference in sediment samples. It can be removed by passing the extract through a column containing activated copper or by adding copper powder directly to the extract and agitating. The copper reacts with the elemental sulfur to form copper sulfide, which precipitates and can be removed.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical experimental parameters for common this compound extraction methods from sediment.
| Parameter | Soxhlet Extraction (EPA 3540C/3541) | Pressurized Fluid Extraction (PFE) (EPA 3545A) | Microwave-Assisted Extraction (MAE) (EPA 3546) |
| Principle | Continuous solid-liquid extraction with a refluxing solvent. | Extraction with solvents at elevated temperatures and pressures. | Use of microwave energy to heat the solvent and sample in a closed vessel. |
| Typical Solvent(s) | n-hexane/acetone (1:1, v/v) | Acetone/hexane (1:1, v/v) or Acetone/methylene chloride (1:1, v/v) | Acetone/hexane (1:1, v/v) |
| Temperature | Boiling point of the solvent | 100 - 180 °C | 100 - 115 °C |
| Pressure | Atmospheric | 1500 - 2000 psi | 50 - 175 psi |
| Extraction Time | 18 - 24 hours | 5 - 15 minutes per sample | 10 - 20 minutes per batch |
| Solvent Consumption | High | Low to moderate | Low to moderate |
| Automation | Manual and automated systems available | Fully automated systems are common | Batch-wise automation |
| Advantages | Well-established, simple setup for manual method. | Fast, low solvent consumption, high efficiency and reproducibility. | Fast, reduced solvent usage, efficient for multiple samples simultaneously. |
| Disadvantages | Time-consuming, large solvent volume for manual method. | High initial instrument cost. | Requires specialized microwave-transparent vessels, potential for incomplete extraction with certain matrices. |
Experimental Protocols
Pressurized Fluid Extraction (PFE) Protocol
This protocol is based on EPA Method 3545A for the extraction of PCBs from solid matrices.
1. Sample Preparation:
-
Air-dry the sediment sample or mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Grind the dried sample to a fine consistency to increase the surface area for extraction.
2. Extraction Cell Loading:
-
Weigh an appropriate amount of the prepared sample (e.g., 10-30 g) and load it into the extraction cell.
-
Add a dispersing agent like clean sand to fill any void space in the cell.
3. Extraction Parameters:
-
Solvent: Acetone/Hexane (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 1-2
-
Flush Volume: 60% of cell volume
-
Purge Time: 60 seconds
4. Extraction Procedure:
-
Place the loaded extraction cell into the PFE system.
-
Select the pre-programmed method with the parameters listed above.
-
Start the extraction sequence. The instrument will automatically heat and pressurize the cell, perform the static extraction, and collect the extract.
5. Post-Extraction:
-
Collect the extract in a vial.
-
The extract may require a cleanup step to remove interferences before analysis.
Automated Soxhlet Extraction Protocol
This protocol is based on EPA Method 3541.
1. Sample Preparation:
-
Prepare the sediment sample as described in the PFE protocol (air-dry and grind, or mix with sodium sulfate).
-
Place the prepared sample into a thimble.
2. Extraction Parameters:
-
Solvent: Acetone/Hexane (1:1, v/v)
-
Extraction Mode: Boiling for a set period followed by rinsing.
3. Extraction Procedure:
-
Place the thimble containing the sample into the automated Soxhlet extractor.
-
Add the extraction solvent to the boiling flask.
-
Program the instrument for the desired extraction time (typically 1-2 hours). The instrument will automatically perform the boiling and rinsing steps.
4. Post-Extraction:
-
After the extraction is complete, allow the extract to cool.
-
The extract can then be concentrated and subjected to cleanup procedures as needed.
Visualizations
References
minimizing contamination during Decachlorobiphenyl sample collection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the collection of Decachlorobiphenyl samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-contamination during this compound sample collection?
A1: Cross-contamination can be a significant issue in accurately quantifying this compound. Key sources include:
-
Improperly cleaned sampling equipment: Reusing equipment without rigorous decontamination between sampling points is a primary cause of cross-contamination.[1][2]
-
Sample handling: Direct contact with samples using contaminated gloves or tools can introduce contaminants.[3]
-
Airborne particles: Dust and other airborne particulates can settle on samples, especially in industrial or outdoor settings.[4]
-
Contaminated sample containers: Using containers that are not certified clean or have been improperly stored can lead to sample contamination.
-
Field conditions: Environmental factors at the sampling site, such as wind and rain, can introduce contaminants if samples are not adequately protected.
Q2: How do I properly decontaminate sampling equipment to avoid cross-contamination?
A2: A thorough, multi-step decontamination process is crucial. A typical protocol for decontaminating equipment used for organic solutes like PCBs involves:
-
Physical Removal: Use brushes to remove any gross contamination.
-
Detergent Wash: Wash the equipment with a detergent and water solution.[1]
-
Tap Water Rinse: Thoroughly rinse the equipment with tap water.
-
Solvent Rinse: Rinse with an appropriate solvent such as hexane or acetone, especially if organic contamination is present.
-
Distilled/Deionized Water Rinse: Rinse again with distilled or deionized water.
-
Air Dry: Allow the equipment to air dry completely in a clean environment.
-
Final Rinse: A final rinse with distilled/deionized water can be performed.
Q3: What types of quality control samples should I collect?
A3: To ensure the integrity of your results, it is essential to collect quality control samples. These include:
-
Field/Bottle Blanks: These are sample containers filled with analyte-free water or solvent in the field to assess contamination from the sample container and ambient conditions.
-
Equipment/Rinsate Blanks: These samples are collected by pouring analyte-free water or solvent over decontaminated sampling equipment to check for residual contamination.
-
Field Duplicates: Two or more samples collected from the same location to assess the precision of the sampling and analytical methods.
-
Trip Blanks: These are samples of analyte-free water or solvent prepared in the laboratory, taken to the field, and returned unopened to the lab with the environmental samples. They are used to assess contamination that may have occurred during transport and storage.
Q4: What are the recommended containers and holding times for this compound samples?
A4: Samples for PCB analysis must be collected in glass containers with Teflon-lined caps; wide-mouth jars are preferred. The suggested holding time for PCB samples is typically 14 days from collection to extraction.
Troubleshooting Guides
Issue: High levels of this compound detected in a field blank.
-
Possible Cause: Contamination of the sample container, the water/solvent used for the blank, or airborne contamination at the sampling site.
-
Troubleshooting Steps:
-
Verify that the sample containers are from a certified clean lot.
-
Ensure that the water or solvent used for the blank is analyte-free.
-
Review field notes to identify any potential sources of airborne contamination during sample collection.
-
If the issue persists, consider preparing field blanks in a more controlled environment before heading to the field.
-
Issue: Inconsistent results between duplicate samples.
-
Possible Cause: Non-homogeneous sample matrix, or inconsistent sample collection technique.
-
Troubleshooting Steps:
-
Ensure that the sample matrix is as homogeneous as possible before collecting duplicates. For soil, this may involve collecting a larger composite sample and subsampling.
-
Review and standardize the sample collection procedure to ensure that each duplicate is collected in the exact same manner.
-
Increase the frequency of duplicate sampling to better understand the variability of the sample matrix.
-
Issue: Suspected contamination from sampling equipment even after decontamination.
-
Possible Cause: Incomplete decontamination, particularly for hydrophobic compounds like PCBs which can adsorb to surfaces, or use of inappropriate materials for sampling equipment.
-
Troubleshooting Steps:
-
Review and enhance the decontamination protocol. A more rigorous solvent rinse may be necessary.
-
Collect rinsate blanks after the final decontamination step to verify the cleanliness of the equipment.
-
Consider using dedicated sampling equipment for highly contaminated areas to prevent cross-contamination to cleaner areas.
-
Avoid using tubing materials like standard silicone, PVC, and vinyl, which can be potential sources of PCB contamination. Platinum-cured silicone tubing may be a better alternative, but should be tested for leaching.
-
Quantitative Data Summary
The following table summarizes key quantitative limits and standards related to PCB contamination.
| Parameter | Matrix | Value | Regulation/Guideline |
| Cleanup Level (Unrestricted Use) | Soil | ≤ 1 ppm | 40 CFR §761.61(a)(4)(i)(A) |
| Drinking Water Standard (MCL) | Water | 0.0005 ppm | EPA |
| Occupational Exposure Limit (PEL - 54% Chlorine) | Air | 0.5 mg/m³ | OSHA |
| Occupational Exposure Limit (Recommended - 10-hr TWA) | Air | 1.0 µg/m³ | NIOSH |
| Food Tolerance (Fish) | Biota | 2 ppm | FDA |
Experimental Protocols
Protocol 1: Collection of Porous Surface Samples (e.g., Concrete, Brick)
This protocol is adapted from the U.S. EPA Standard Operating Procedure for Sampling Porous Surfaces for PCBs.
1. Objective: To collect a representative sample of a porous surface for this compound analysis.
2. Materials:
-
Impact hammer drill with carbide drill bit
-
Decontaminated stainless steel scoop or brush
-
Pre-cleaned glass sample jars with Teflon-lined caps
-
Personal Protective Equipment (PPE): gloves, safety glasses, respirator
-
Decontamination supplies (detergent, water, hexane)
3. Procedure:
-
Site Preparation: Identify the sampling location and remove any surface debris with a clean brush.
-
Drilling: Using the impact hammer drill, drill into the surface to a depth of 0-0.5 inches to generate a fine powder. Apply steady pressure to avoid overheating the drill bit.
-
Sample Collection: Carefully collect the generated powder using a decontaminated stainless steel scoop or brush and transfer it to a pre-cleaned glass sample jar.
-
Labeling: Immediately label the sample jar with a unique identifier, date, time, and location.
-
Decontamination: Thoroughly decontaminate the drill bit and all sampling tools before collecting the next sample as per the decontamination protocol.
-
Quality Control: Collect field blanks and equipment blanks at a frequency of at least one per sampling event or as specified in the project's Quality Assurance Project Plan (QAPP).
Protocol 2: Collection of Water Samples
1. Objective: To collect a representative water sample for this compound analysis.
2. Materials:
-
Pre-cleaned amber glass bottles with Teflon-lined septa
-
Disposable plastic cups (if direct filling is not possible)
-
Cooler with ice
-
PPE: gloves
3. Procedure:
-
Sample Collection Order: When collecting multiple samples from the same location, collect samples for volatile organic compounds (VOCs) first, followed by PCBs, then other parameters.
-
Direct Filling: If possible, collect the sample by directly dipping the sample bottle into the water. Submerge the bottle completely and allow it to fill.
-
Indirect Filling: If direct filling is not feasible, use a disposable plastic cup to collect the water and carefully decant it into the sample bottle.
-
Filling Technique: Fill the bottle to the shoulder, leaving a small headspace.
-
Capping and Labeling: Securely cap the bottle and label it with the sample ID, date, time, and location.
-
Preservation: Place the sample in a cooler with ice immediately to maintain a temperature of 4°C.
-
Quality Control: Collect a field duplicate for every 10-20 samples. Collect a trip blank with each batch of samples.
Protocol 3: Collection of Soil Samples
1. Objective: To collect a representative soil sample for this compound analysis.
2. Materials:
-
Decontaminated stainless steel trowel or soil auger
-
Pre-cleaned wide-mouth glass jars with Teflon-lined caps
-
Cooler with ice
-
PPE: gloves
3. Procedure:
-
Surface Debris Removal: Clear the sampling location of any surface debris such as leaves or rocks.
-
Sample Collection: Using a decontaminated stainless steel trowel or auger, collect a soil sample from the desired depth. For surface soil, a depth of 0-6 inches is common.
-
Homogenization: If a composite sample is required, place the collected soil into a decontaminated stainless steel bowl and mix thoroughly before transferring to the sample jar.
-
Jar Filling: Fill the sample jar, leaving minimal headspace.
-
Capping and Labeling: Securely cap the jar and label it with the sample ID, date, time, and location.
-
Preservation: Store the sample in a cooler with ice.
-
Decontamination: Clean all sampling equipment thoroughly before reuse.
Mandatory Visualization
References
selecting the appropriate surrogate for Decachlorobiphenyl analysis
Technical Support Center: Decachlorobiphenyl Analysis
This guide provides technical support for researchers, scientists, and drug development professionals on selecting the appropriate surrogate for this compound (PCB 209) analysis. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as PCB congener 209, is a specific polychlorinated biphenyl with the chemical formula C₁₂Cl₁₀.[1] It is the most heavily chlorinated PCB congener, with all 10 available positions on the biphenyl molecule substituted with chlorine atoms.[2] Due to its chemical stability and persistence, it is a compound of interest in environmental and biological monitoring.[3]
Q2: Why is a surrogate necessary for this compound analysis?
Surrogates are essential for monitoring the performance of analytical methods.[4] They are compounds similar in chemical properties to the target analyte but not expected to be present in the sample.[4] By adding a known amount of a surrogate to a sample before extraction and processing, analysts can assess the efficiency and accuracy of the entire analytical procedure, including extraction, cleanup, and instrumental analysis. Poor recovery of the surrogate can indicate problems with the sample matrix or the experimental procedure.
Q3: What are the primary criteria for selecting a surrogate for PCB 209 analysis?
The selection of an appropriate surrogate depends on the analytical method and the specific goals of the study. Key criteria include:
-
Analyte Status: The most critical factor is whether this compound itself is a target analyte. If it is, this compound cannot be used as a surrogate.
-
Analytical Method: The choice of surrogate is often dictated by the regulatory method being followed, such as EPA Method 8082A for Aroclor analysis or EPA Method 1668 for high-resolution congener-specific analysis.
-
Chemical Similarity: The surrogate should mimic the behavior of this compound throughout the sample preparation and analysis process.
-
Chromatographic Resolution: The surrogate must be chromatographically resolved from the target analytes to ensure accurate quantification.
-
Absence in Samples: The chosen surrogate should not be naturally present in the samples being analyzed.
Q4: Can this compound be used as its own surrogate?
Yes, but only under specific circumstances. According to EPA Method 8082A, when the analysis is for commercial PCB mixtures known as Aroclors, and this compound is not expected to be a significant component of those mixtures, it may be used as a surrogate. However, if the analysis is for specific PCB congeners, and this compound (PCB 209) is one of the target analytes, a different surrogate must be chosen.
Surrogate Selection Guide
The selection of a surrogate is critical for ensuring data quality. The table and decision diagram below will help guide your choice.
Table 1: Properties of this compound (PCB 209)
| Property | Value |
| Alternate Names | PCB 209, Perchlorobiphenyl |
| CAS Number | 2051-24-3 |
| Molecular Formula | C₁₂Cl₁₀ |
| Molecular Weight | 498.66 g/mol |
Table 2: Recommended Surrogates for this compound (PCB 209) Analysis
| Surrogate Compound | Primary Use Case | Method Reference | Rationale / Key Considerations |
| This compound (PCB 209) | Analysis of PCBs as Aroclors (when PCB 209 is not a target analyte). | EPA 8082A | Added prior to extraction to monitor overall method performance for Aroclor mixtures. |
| Tetrachloro-m-xylene (TCMX) | Analysis of PCBs as Aroclors or specific congeners. | EPA 8082A | A common surrogate for organochlorine compounds; useful when PCB 209 is a target analyte. |
| ¹³C-labeled this compound | High-resolution, congener-specific analysis where PCB 209 is a target analyte. | EPA 1668 | Isotope dilution method; provides the highest accuracy as it behaves nearly identically to the native compound during extraction, cleanup, and analysis. |
| 2,2',4,4',5,5'-Hexabromobiphenyl | Alternative for congener-specific analysis when PCB 209 is a target analyte. | EPA 8082A | A brominated compound that is structurally distinct but has similar properties, making it a suitable surrogate. |
Decision Logic for Surrogate Selection
The following diagram illustrates the logical steps for selecting an appropriate surrogate based on your analytical needs.
Caption: Decision tree for selecting a surrogate for PCB analysis.
Experimental Protocols & Workflow
General Experimental Workflow
The following diagram outlines the typical workflow for PCB analysis, highlighting the crucial step of surrogate addition.
Caption: Standard workflow for this compound analysis.
Methodology for Sample Preparation (Based on EPA Methods)
-
Sample Collection and Storage: Samples (e.g., water, soil, tissue) must be collected in clean, certified containers to prevent contamination. Store samples as specified by the analytical method, often by cooling, to maintain sample integrity.
-
Surrogate Spiking: Before any processing, a known quantity of the selected surrogate standard is added to each sample, blank, and quality control sample. For example, a solution of ¹³C-labeled PCB 209 in acetone might be used for high-resolution methods.
-
Extraction: The PCBs and the surrogate are extracted from the sample matrix using an appropriate solvent and technique. Common methods include liquid-liquid extraction for water samples and Soxhlet extraction for solid samples.
-
Cleanup: The raw extract often contains interfering compounds from the sample matrix. Cleanup procedures, such as passing the extract through a silica gel or Florisil column, are used to remove these interferences.
-
Concentration: The cleaned extract is carefully concentrated to a final volume, typically 1 mL, to increase the analyte concentration to a level suitable for instrumental analysis.
Troubleshooting Guide
Encountering issues during analysis is common. This guide addresses specific problems related to surrogate performance and overall data quality.
Table 3: Troubleshooting Common Issues in this compound Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Surrogate Recovery | Matrix Interference: Complex sample matrices can hinder extraction efficiency.Improper Extraction/Cleanup: Inefficient extraction or loss of analyte during cleanup steps.Evaporative Losses: Over-concentration of the sample extract. | Review and optimize the extraction and cleanup procedures for your specific matrix. Check for channeling in cleanup columns. Ensure the concentration step is performed carefully, avoiding evaporation to dryness. Re-analyze the sample if necessary to confirm matrix interference. |
| High Surrogate Recovery | Matrix Enhancement: Co-extracted substances can enhance the instrument's response to the surrogate.Contamination: The surrogate may be present in the laboratory environment or reagents. | Check for sources of contamination by analyzing method blanks. If matrix enhancement is suspected, dilute the sample extract and re-analyze. Review sample handling procedures to prevent cross-contamination. |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Column Degradation: The GC column may be old, contaminated, or damaged.Active Sites: Active sites in the injector liner or column can cause peak tailing.Incorrect Flow Rate: Sub-optimal carrier gas flow rate. | Replace the GC column and/or injector liner. Bake out the column to remove contaminants. Verify and optimize the carrier gas flow rate. |
| Ghost Peaks | Sample Carryover: Residue from a previous, more concentrated sample is injected.Contaminated Syringe or Solvent: The injection syringe or solvent may be contaminated. | Run solvent blanks between sample injections to clean the system. Thoroughly clean the injection syringe or use a new one. Use high-purity solvents for all preparations. |
| Poor Resolution / Co-elution | Inadequate GC Column: The column's stationary phase may not be suitable for separating PCB congeners.Incorrect Temperature Program: The oven temperature program is not optimized for the separation. | Select a GC column known for good PCB congener separation (e.g., SPB-octyl). Optimize the GC oven temperature program to improve the separation of critical peaks. Consider using a second, different column for confirmation. |
References
Validation & Comparative
A Researcher's Guide to Selecting the Optimal GC Column for PCB Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of polychlorinated biphenyls (PCBs) are critical. The choice of a gas chromatography (GC) column is a pivotal factor in achieving the high-resolution separation required to distinguish between the 209 possible PCB congeners, many of which have similar physicochemical properties but varying toxicities. This guide provides a comprehensive comparison of different GC columns for PCB analysis, supported by experimental data and detailed protocols to aid in method development and column selection.
The separation of PCBs is a significant analytical challenge due to the large number of structurally similar congeners.[1][2][3] Historically, achieving complete separation of all 209 congeners on a single column has been difficult.[2][3] However, advancements in stationary phase chemistry and column technology have led to the development of specialized columns that offer enhanced selectivity for these persistent organic pollutants.
Understanding GC Column Selection for PCB Analysis
The selection of a GC column for PCB analysis hinges on the stationary phase chemistry. Non-polar columns, such as those with a 100% dimethylpolysiloxane phase (e.g., DB-1), separate congeners primarily by their boiling points. However, to resolve co-eluting congeners, more polarizable stationary phases containing phenyl groups are often necessary. A (5%-phenyl)-methylpolysiloxane stationary phase is one of the most common and effective choices for PCB analysis, offering a good balance of selectivity for aromatic and chlorinated compounds. More specialized phases with higher phenyl content or different chemical structures, such as those with silarylene or carborane backbones, can provide unique selectivity for particularly challenging separations.
For regulatory methods, such as EPA Method 8082A, a dual-column confirmation setup is often required to ensure accurate identification of Aroclor mixtures and individual congeners. This involves using two columns with different stationary phase selectivities.
Performance Comparison of GC Columns for PCB Separation
The following table summarizes the performance characteristics of various GC columns commonly used for PCB separation, based on data from application notes and research articles. Direct comparison of all columns under identical conditions is challenging, as data is often generated for specific applications. However, this compilation provides valuable insights into the relative strengths of each column type.
| GC Column (Manufacturer) | Stationary Phase | Key Performance Highlights | Analysis Time |
| Rxi-XLB (Restek) | Low-polarity proprietary phase | Excellent resolution of critical pairs like PCB 28/31 and PCB 180/benzo[a]anthracene. A good choice for comprehensive PCB congener analysis. | ~20 min for a comprehensive analysis of PCBs and PAHs |
| DB-5ms (Agilent) | (5%-Phenyl)-methylpolysiloxane with arylene backbone | Better resolution for PCB 123 and PCB 118 compared to standard HP-5ms. Widely used for environmental analysis. | Dependent on method, often ~30 min or more for broad congener analysis. |
| HT-8 (SGE/Trajan) | 8% Phenyl Polysiloxane-Carborane | High selectivity, resolving 106 congeners in Aroclor mixtures as separate peaks. Near-baseline separation of the critical pair PCB 138/PCB 163. | Not specified, but used in comprehensive GCxGC setups with long run times. |
| Rtx-PCB (Restek) | Application-specific proprietary phase | Designed for unique separations of PCB congeners, resolving many of the 159 congeners found in Aroclors in a single analysis. | Not specified. |
| Zebron ZB-Dioxin (Phenomenex) | Proprietary | A single column solution for both PCB and Dioxin analysis, reducing instrument downtime from column swaps. | Fast analysis presented in the application note. |
| TRACE TR-PCB 8 MS (Thermo Scientific) | Proprietary | Developed for robust separation of critical congeners with high thermal stability and low bleed. | ~17 min for a consolidated method of OCPs, PAHs, and PCBs |
| Various "5-type" columns (Multiple) | (5%-Phenyl)-methylpolysiloxane | General purpose columns for PCBs, pesticides, and other semi-volatile compounds. Performance can vary based on manufacturer's proprietary deactivation and bonding technologies. | Varies widely with application. |
Experimental Protocols
A robust and reproducible method is crucial for accurate PCB analysis. The following provides a generalized experimental protocol that can serve as a starting point for method development on a standard (5%-phenyl)-methylpolysiloxane column.
Sample Preparation: Sample preparation protocols vary widely depending on the matrix (e.g., soil, water, tissue, oil). Common steps include extraction (e.g., Soxhlet, pressurized fluid extraction) followed by cleanup to remove interfering compounds (e.g., gel permeation chromatography, silica gel, or Florisil chromatography).
GC-MS/MS Conditions for PCB Congener Analysis:
-
GC System: Agilent 8890 GC or equivalent
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection: 1 µL, Splitless mode at 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C.
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent
-
Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 250 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the logical flow of a typical PCB analysis experiment.
Caption: Experimental workflow for the analysis of PCBs.
References
Validating Theoretical Models for the Environmental Fate of Decachlorobiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of theoretical models and experimental data for predicting the environmental fate of decachlorobiphenyl (PCB-209), the most chlorinated polychlorinated biphenyl congener. Understanding the environmental persistence, partitioning, and bioaccumulation of this highly stable compound is crucial for accurate risk assessment and management. This document summarizes key quantitative data, details experimental protocols for obtaining validation data, and visualizes the logical workflow of model validation.
Data Presentation: A Comparative Analysis
The validation of theoretical environmental fate models relies on comparing model predictions with robust experimental data. For this compound, key parameters include its partitioning behavior, persistence, and bioaccumulation potential.
Partitioning Coefficients: Octanol-Water Partition Coefficient (LogKow)
The octanol-water partition coefficient (Kow) is a critical parameter in environmental fate modeling, indicating a substance's lipophilicity and potential for bioaccumulation. Quantitative Structure-Activity Relationship (QSAR) models are often used to predict logKow values. Below is a comparison of an experimentally determined logKow value for this compound with a value predicted by a QSAR model.
| Parameter | Experimental Value | Predicted Value (QSAR) | Reference |
| LogKow | 8.22 | 7.52 | [1] |
Note: The experimental value is a widely cited measurement, while the predicted value is from a Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) based 3D-QSAR model.
Environmental Persistence: Soil Half-Life
The persistence of a chemical in the environment is often characterized by its half-life. Multimedia environmental fate models frequently use generic or estimated half-lives. Recent experimental studies provide more specific data for this compound.
| Environmental Compartment | Experimental Half-Life (Years) | Generic Model Default Half-Life (Years) | Reference |
| Soil | 1.3 - 5.6 | ~8.8 (3229 days) | [2][3] |
Note: The experimental half-life was determined in a greenhouse experiment with aged contaminated soil under various rhizoremediation conditions. The generic model default is an average for all PCBs from a different source.
Bioaccumulation
Direct comparisons of predicted versus measured bioaccumulation factors (BAFs) for this compound in specific organisms are scarce in the literature. However, fugacity-based bioaccumulation models have been applied to PCBs in aquatic food webs, with predictions for various congeners generally falling within a factor of 3 of measured values[4]. It is a recognized challenge that models can sometimes underpredict the concentrations of highly chlorinated congeners like this compound in environmental media[1].
Experimental Protocols
The generation of high-quality experimental data is fundamental to validating theoretical models. Below are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (Kow) by Slow-Stirring Method
The slow-stirring method is preferred for highly hydrophobic compounds like this compound as it minimizes the formation of microemulsions that can interfere with accurate measurement.
Objective: To determine the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.
Apparatus:
-
Stirred reactor vessel with a water jacket for temperature control.
-
Magnetic stirrer and stir bar.
-
Syringes and needles for sampling.
-
Gas chromatograph with a mass spectrometer (GC/MS) for concentration analysis.
Procedure:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
System Setup: Add known volumes of the water-saturated n-octanol and octanol-saturated water to the reactor vessel.
-
Spiking: Introduce a known amount of this compound, typically dissolved in a small volume of n-octanol.
-
Equilibration: Stir the mixture at a slow, constant speed to create a vortex-free interface between the two phases. The system is left to equilibrate for several days to weeks, depending on the hydrophobicity of the compound. Temperature is maintained at a constant value (e.g., 25°C).
-
Sampling: After equilibration, stop the stirring and allow the phases to separate completely. Carefully collect samples from both the aqueous and octanol phases using syringes.
-
Analysis: Extract the this compound from the aqueous phase using a suitable solvent (e.g., hexane). Analyze the concentrations in both the octanol and aqueous phase extracts using GC/MS.
-
Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Analysis of this compound in Environmental Samples (Soil/Sediment) by GC/MS
Objective: To accurately quantify the concentration of this compound in soil or sediment samples.
Procedure:
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.
-
Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 10-20 g).
-
Mix the sample with a drying agent like anhydrous sodium sulfate.
-
Perform extraction using a technique such as Soxhlet extraction or Pressurized Fluid Extraction (PFE) with a suitable solvent mixture (e.g., hexane/acetone).
-
Add an internal standard (e.g., a ¹³C-labeled PCB congener) prior to extraction for quantification.
-
-
Cleanup:
-
The raw extract is concentrated and subjected to a cleanup procedure to remove interfering compounds.
-
This often involves column chromatography using adsorbents like silica gel or Florisil. The sample is loaded onto the column, and different fractions are eluted with solvents of increasing polarity. The fraction containing the PCBs is collected.
-
For samples with high lipid content, a gel permeation chromatography (GPC) step may be necessary.
-
-
Analysis:
-
The cleaned extract is concentrated to a small volume.
-
An injection standard is added, and the sample is analyzed by high-resolution gas chromatography coupled with a mass spectrometer (HRGC/HRMS).
-
The instrument is calibrated using certified standards of this compound.
-
-
Quantification: The concentration of this compound is determined by comparing its response to that of the internal standard.
Determination of Bioaccumulation Factor (BAF) in Fish
Objective: To determine the ratio of the concentration of this compound in fish tissue to its concentration in the surrounding water, accounting for uptake from both water and diet.
Procedure:
-
Field Sampling:
-
Collect fish samples from the study area using standardized methods (e.g., electrofishing, netting).
-
Simultaneously, collect water samples from the same locations.
-
-
Sample Preparation:
-
Measure the weight and length of each fish.
-
Dissect the desired tissue for analysis (e.g., whole body, muscle tissue). Homogenize the tissue.
-
Determine the lipid content of the tissue, as PCBs are lipophilic and concentrations are often normalized to lipid weight.
-
-
Chemical Analysis:
-
Analyze the concentration of this compound in the fish tissue homogenate and in the water samples using the GC/MS method described previously. The water sample analysis will involve a pre-concentration step, such as solid-phase extraction.
-
-
BAF Calculation:
-
The Bioaccumulation Factor (BAF) is calculated as: BAF = (Concentration of this compound in fish tissue (ng/kg lipid)) / (Concentration of this compound in water (ng/L))
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation of environmental fate models for this compound.
Caption: Workflow for the validation of theoretical environmental fate models.
Caption: Key pathways in the environmental fate of this compound.
References
- 1. Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new dataset of PCB half-lives in soil: Effect of plant species and organic carbon addition on biodegradation rates in a weathered contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
